Product packaging for Tofacitinib Citrate(Cat. No.:CAS No. 540737-29-9)

Tofacitinib Citrate

Cat. No.: B000399
CAS No.: 540737-29-9
M. Wt: 504.5 g/mol
InChI Key: SYIKUFDOYJFGBQ-YLAFAASESA-N
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Description

Tofacitinib citrate (CAS 540737-29-9), with a molecular formula of C~22~H~28~N~6~O~8~ and a molecular weight of 504.5 g/mol, is a small-molecule compound recognized as a pan-inhibitor of Janus kinases (JAKs) . It functions as a potent and selective ATP-competitive inhibitor, preferentially targeting JAK1 and JAK3, and to a lesser extent, JAK2 and TYK2 . By binding to these intracellular enzymes, this compound disrupts the JAK-STAT signaling pathway, which is critical for the transmission of extracellular cytokine signals into the nucleus, thereby modulating gene expression and immune cell function . This mechanism underpins its key research value in investigating hematopoiesis, immune-mediated inflammatory responses, and cytokine signaling networks . In vitro, this compound exhibits IC~50~ values of 1 nM, 20 nM, and 112 nM for JAK1, JAK2, and JAK3, respectively . Its utility in research extends to the study of autoimmune and inflammatory disease models, given its role in inhibiting a range of inflammatory cascades . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O8 B000399 Tofacitinib Citrate CAS No. 540737-29-9

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIKUFDOYJFGBQ-YLAFAASESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202404
Record name Tofacitinib citrate
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Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540737-29-9
Record name Tofacitinib citrate
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Record name Tofacitinib citrate [USAN]
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Record name Tofacitinib citrate
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Record name Tofacitinib citrate
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Record name TOFACITINIB CITRATE
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Foundational & Exploratory

Tofacitinib Citrate mechanism of action in autoimmune disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tofacitinib Citrate in Autoimmune Disease Models

Introduction

This compound is an oral, small-molecule drug that represents a significant advancement in the treatment of several autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2][3] It belongs to a class of drugs known as Janus kinase (JAK) inhibitors.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of Tofacitinib, detailing its effects on intracellular signaling pathways, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the intracellular signaling pathway for numerous cytokines and growth factors involved in inflammation and immune response.[4][5]

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to the pathophysiology of many autoimmune diseases.[6][7] The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[7] Once docked, the STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[7] Many of these genes encode pro-inflammatory mediators.[1]

Tofacitinib exerts its therapeutic effect by entering the cell and binding to the ATP-binding site of JAK enzymes, preventing their phosphorylation and activation.[8] This action blocks the entire downstream signaling cascade, leading to reduced STAT phosphorylation, diminished gene transcription of inflammatory mediators, and a dampening of the immune response.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK_inactive JAK (inactive) Receptor->JAK_inactive Recruitment JAK_active P-JAK (active) JAK_inactive->JAK_active Phosphorylation STAT_inactive STAT JAK_active->STAT_inactive STAT_active P-STAT STAT_inactive->STAT_active Phosphorylation STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Gene Transcription (Pro-inflammatory mediators) STAT_dimer->Gene Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK_inactive Inhibition CIA_Workflow cluster_induction Disease Induction cluster_treatment Intervention cluster_monitoring Monitoring & Assessment cluster_analysis Final Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Day 16-42: Administer Tofacitinib or Vehicle Day21->Treatment Scoring Days 21-42 (2-3x/week): - Arthritis Score - Paw Thickness Treatment->Scoring Endpoint Day 42: - Histopathology - Serum Cytokine Analysis Scoring->Endpoint

References

Tofacitinib Citrate and the JAK-STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway is a critical intracellular cascade essential for transmitting information from extracellular cytokine and growth factor signals to the cell nucleus, culminating in the regulation of gene expression.[1][2] This pathway plays a pivotal role in numerous biological processes, including immunity, cell proliferation, differentiation, and apoptosis.[2][3] The core components of this pathway are cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2]

The signaling cascade is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor.[4] This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3][4] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4] STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[1] Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[4][5] Within the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1][4] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a key therapeutic target.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_R Cytokine Receptor Cytokine->Receptor_R Receptor_L Cytokine Receptor JAK_L JAK Receptor_L:s->JAK_L:n STAT_1 STAT Receptor_L:s->STAT_1:n 4. STAT Recruitment & Phosphorylation JAK_R JAK Receptor_R:s->JAK_R:n STAT_2 STAT Receptor_R:s->STAT_2:n JAK_L->Receptor_L 3. Receptor Phosphorylation JAK_L->JAK_R 2. JAK Activation (Phosphorylation) JAK_R->Receptor_R STAT_Dimer STAT Dimer (Activated) STAT_1->STAT_Dimer STAT_2->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation P_1 P P_2 P P_2->p_rec_l P_3 P P_3->p_stat_1 P_4 P P_4->p_stat_2 Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.[2][4]

Tofacitinib Citrate: A Pan-JAK Inhibitor

This compound is an oral small molecule developed as a targeted inhibitor of the Janus kinase family.[6][7] It is classified as a pan-JAK inhibitor, although it demonstrates functional selectivity. Tofacitinib's primary mechanism of action is the prevention of cytokine-driven immune and inflammatory responses by blocking the JAK-STAT signaling pathway.[1][8] It achieves this by competing with adenosine triphosphate (ATP) for the binding site in the catalytic domain of JAK enzymes.[9]

Tofacitinib preferentially inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][10] This inhibition prevents the phosphorylation and activation of STATs, thereby blocking their translocation to the nucleus and subsequent regulation of gene transcription for pro-inflammatory cytokines.[1][8] The cytokines affected are those crucial to the pathogenesis of autoimmune diseases, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs).[1][4]

Quantitative Data: Inhibitory Activity of Tofacitinib

The inhibitory potency of Tofacitinib against the different JAK isoforms has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

JAK Isoform IC50 (nM) - Enzyme Assay Cellular Assay Potency Key Signaling Pathways
JAK1 1 - 112 nM[9][11]High[7]IFN-α, IFN-β, IFN-γ, IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21[4][12]
JAK2 20 - 134 nM[9][11]Moderate[7]IL-6, GM-CSF, EPO[12][13]
JAK3 1 - 2 nM[11]High[7]IL-2, IL-4, IL-7, IL-9, IL-15, IL-21[4][12]
TYK2 34 - 416 nM[9][14]Low[7]IL-12, IL-23, Type I IFNs[4][12]

Table 1: Tofacitinib IC50 values and associated signaling pathways. Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.

Tofacitinib_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (Activated) JAK JAK STAT STAT JAK->STAT Phosphorylates X_block_1 X_block_1 STAT_P Phosphorylated STAT Gene_Transcription Inflammatory Gene Transcription X_block_2 X Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits ATP Binding Site

Caption: Mechanism of Tofacitinib action on the JAK-STAT pathway.

Experimental Protocols: Assessing Tofacitinib Activity

Evaluating the efficacy of Tofacitinib involves in vitro and in vivo experiments designed to quantify its impact on JAK-STAT signaling. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation in target cells.

Protocol: In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation

This protocol provides a representative method for determining Tofacitinib's ability to inhibit STAT phosphorylation in a cellular context, for example, in human chondrocytes or peripheral blood mononuclear cells (PBMCs).[12][15][16]

1. Cell Culture and Preparation:

  • Culture target cells (e.g., C28/I2 human chondrocytes) to confluency in appropriate media (e.g., DMEM supplemented with 10% FBS).[17]

  • Prior to the experiment, serum-starve the cells for 8-12 hours to reduce basal signaling activity.[17]

2. Tofacitinib Pre-treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of Tofacitinib (e.g., 2.5 nM to 100 nM) or vehicle control (DMSO) for a defined pre-incubation period (e.g., 1-2 hours).[16][17]

3. Cytokine Stimulation:

  • Induce JAK-STAT signaling by adding a stimulating cytokine, such as recombinant human Interleukin-6 (rhIL-6), at a final concentration of 20-50 ng/mL.[16][17]

  • Incubate for a short period (e.g., 15-30 minutes) to achieve peak STAT phosphorylation.[16]

4. Cell Lysis and Protein Extraction:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]

  • Collect the cell lysates and determine the total protein concentration using a standard method (e.g., BCA assay).

5. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH) should also be used.[16]

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

6. Quantification and Data Analysis:

  • Perform densitometry on the resulting bands to quantify the levels of p-STAT3 and total STAT3.

  • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

  • Calculate the percentage inhibition of STAT3 phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

  • Plot the results to determine the IC50 value of Tofacitinib in the cellular assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis A Culture & Seed Target Cells B Serum Starve Cells (Reduce Basal Signal) A->B C Pre-treat with Tofacitinib or Vehicle B->C D Stimulate with Cytokine (e.g., IL-6) C->D E Cell Lysis & Protein Extraction D->E F Western Blot for p-STAT & Total STAT E->F G Densitometry & Data Quantification F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for assessing Tofacitinib's inhibition of STAT phosphorylation.

Clinical Efficacy and In Vivo Relevance

The molecular inhibition of the JAK-STAT pathway by Tofacitinib translates into significant clinical efficacy in the treatment of immune-mediated inflammatory diseases.[10] Extensive clinical trials have demonstrated its effectiveness in patients with conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PA), and ulcerative colitis (UC).[10]

Summary of Key Clinical Trial Data (Rheumatoid Arthritis)

The efficacy of Tofacitinib is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in tender and swollen joint counts and other disease parameters.

Clinical Trial Metric Tofacitinib 5 mg BID Placebo Time Point Study Context
ACR20 Response Rate 59%[18]25%[18]3 MonthsMonotherapy, MTX-inadequate responders[18]
CDAI Low Disease Activity 32.2% - 45.9%[19]N/A3-12 MonthsMonotherapy, DMARD-inadequate responders[19]
DAS28-4(CRP) Remission 20.3%[19]N/A3 MonthsMonotherapy, DMARD-inadequate responders[19]
HAQ-DI Improvement (≥0.22) 60%[18]39%[18]3 MonthsMonotherapy, MTX-inadequate responders[18]
Radiographic Non-progression 84% (with MTX)[18]74% (with MTX)[18]6 MonthsCombination therapy, MTX-inadequate responders[18]

Table 2: Representative efficacy data for Tofacitinib 5 mg twice daily (BID) in patients with moderate to severe rheumatoid arthritis. CDAI = Clinical Disease Activity Index; DAS28-4(CRP) = Disease Activity Score in 28 joints using C-reactive protein; HAQ-DI = Health Assessment Questionnaire-Disability Index.

A study of RA patients treated with Tofacitinib confirmed its in vivo mechanism, showing a significant decrease in cytokine-induced phosphorylation of multiple STAT proteins in peripheral blood cells.[12] The magnitude of inhibition varied by cytokine and cell type, with the strongest effects observed for pathways dependent on the common-γ-chain cytokine receptor in T cells.[12]

Conclusion

This compound represents a cornerstone of targeted oral therapy for several inflammatory and autoimmune diseases. Its efficacy is rooted in its potent inhibition of the JAK-STAT signaling pathway, primarily through the blockade of JAK1 and JAK3. By preventing the phosphorylation and subsequent nuclear translocation of STAT proteins, Tofacitinib effectively downregulates the expression of numerous pro-inflammatory genes. This technical guide summarizes the core mechanism, quantitative inhibitory data, and representative experimental methodologies, providing a comprehensive overview for scientific professionals engaged in immunology and drug development. The clear translation from molecular inhibition to in vivo clinical benefit underscores the central role of the JAK-STAT pathway in immune-mediated pathology and validates its importance as a therapeutic target.

References

Preliminary Studies on the Effect of Tofacitnib Citrate on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tofacitinib Citrate is an oral small-molecule inhibitor of the Janus kinase (JAK) family of enzymes, which has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. Its primary mechanism involves the modulation of the immune response by interfering with the signaling pathways of numerous pro-inflammatory cytokines. This technical guide provides an in-depth overview of preliminary studies investigating the effect of Tofacitinib on cytokine production. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling and experimental workflows to support further research and development in this area.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib's therapeutic effects are primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. [1][2]JAKs are intracellular tyrosine kinases that associate with the cytoplasmic domains of cytokine receptors. [3]Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.

Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. [3]Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which encode inflammatory mediators. [3] Tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for the binding site on the kinase domain. [3][4]This blockade prevents the phosphorylation and activation of STATs, thereby downregulating the expression of numerous cytokines that are critical in the pathogenesis of inflammatory diseases, including several interleukins (ILs) and interferons (IFNs). [3][5]

JAK_STAT_Pathway Figure 1. Tofacitinib's Inhibition of the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK3 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA (Gene Promoter) pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription 6. Transcription Initiation pSTAT_Workflow Figure 2. Experimental Workflow for Phospho-STAT Flow Cytometry A 1. Whole Blood (100 µL) B 2. Add Tofacitinib (Incubate 1h, 37°C) A->B C 3. Add Cytokine (Stimulate 15 min, 37°C) B->C D 4. Fix Cells (Formaldehyde) C->D E 5. Permeabilize (Methanol) D->E F 6. Stain with Antibodies (Surface & pSTAT) E->F G 7. Analyze (Flow Cytometry) F->G Explant_Workflow Figure 3. Experimental Workflow for Ex Vivo Explant Culture A 1. Obtain Fresh Tissue Biopsy B 2. Culture Explant in Media A->B C 3. Add Stimulant +/- Tofacitinib B->C D 4. Incubate (24h, 37°C) C->D E 5. Collect Supernatant D->E F 6. Analyze Cytokines (Multiplex ELISA) E->F

References

Methodological & Application

Tofacitinib Citrate experimental protocol for in vitro cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tofacitinib Citrate is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It is a small molecule drug that primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][3][4][5] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors, playing a pivotal role in immune cell function, hematopoiesis, and inflammation.[4][6][7] By inhibiting JAKs, Tofacitinib effectively blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent modulation of inflammatory gene expression.[4][6][8]

In vitro, Tofacitinib is an invaluable tool for studying the roles of JAK-STAT signaling in various biological processes, particularly in the context of autoimmune and inflammatory diseases like rheumatoid arthritis.[3][9] It is commonly used to investigate its effects on immune cell activation, proliferation, and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-17, and Tumor Necrosis Factor (TNF).[9][10][11] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its impact on cell signaling, proliferation, and inflammatory responses.

Mechanism of Action: The JAK-STAT Pathway

The binding of a cytokine to its cell surface receptor triggers the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4][12] Tofacitinib exerts its effect by competitively blocking the ATP-binding site on JAKs, thereby preventing this entire signaling cascade.[8]

Tofacitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->JAK JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 6. Transcription Activation Tofacitinib_Experimental_Workflow cluster_assays 6. Endpoint Assays prep 1. Reagent Preparation (Tofacitinib Stock, Media) seed 2. Cell Seeding (e.g., 96-well plate) prep->seed stim 3. Cell Stimulation (e.g., Cytokines, anti-CD3/CD28) seed->stim treat 4. Tofacitinib Treatment (Dose-response concentrations + Vehicle Control) stim->treat incubate 5. Incubation (24-72 hours at 37°C, 5% CO2) treat->incubate prolif Proliferation Assay (WST-1 / MTT) incubate->prolif Measure Viability elisa Cytokine Measurement (ELISA from supernatant) incubate->elisa Measure Secretion pstat pSTAT Analysis (Flow Cytometry / Western Blot) incubate->pstat Measure Signaling analysis 7. Data Analysis & Interpretation (Calculate IC50, % Inhibition) prolif->analysis elisa->analysis pstat->analysis

References

Application Notes and Protocols: Tofacitinib Citrate in Murine Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib citrate is a potent inhibitor of Janus kinases (JAKs), with a primary selectivity for JAK1 and JAK3 over JAK2.[1] By blocking these kinases, Tofacitinib interferes with the JAK-STAT signaling pathway, a critical cascade in the cell's response to extracellular cytokines that influences DNA transcription and the inflammatory response.[1][2] This mechanism of action has led to its approval for the treatment of several inflammatory conditions in humans, including ulcerative colitis.[1] In preclinical research, murine models of colitis are indispensable for investigating the pathogenesis of inflammatory bowel disease (IBD) and for evaluating the efficacy of novel therapeutic agents like Tofacitinib. This document provides detailed application notes and protocols for the dosing and administration of this compound in two commonly used murine colitis models: Dextran Sulfate Sodium (DSS)-induced colitis and T-cell transfer-induced colitis.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines, which are key mediators of inflammation in IBD, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory response.[1][3] Tofacitinib blocks the activation of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs, which in turn reduces the production of inflammatory mediators.[1][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Data Presentation: Dosing and Administration of this compound

The following tables summarize the quantitative data on the dosing and administration of this compound in different murine colitis models based on published studies.

Table 1: Tofacitinib Dosing in DSS-Induced Colitis Models

Mouse StrainDSS Concentration & DurationTofacitinib DoseAdministration RouteDosing ScheduleKey FindingsReference
BALB/c3% DSS for 5 days30 mg/kgOral GavageTwice daily, therapeutically from day 4Reduced histologic severity of colitis and fecal lipocalin 2 levels.[5]
C57BL/62% DSS in cycles0.4 mg/ml in drinking waterDrinking WaterIntermittently after DSS cyclesLate administration ameliorated chronic DSS colitis symptoms.[6]
C57BL/63% DSS for 5 days1, 3, 10 mg/kgIntra-cecalSingle dose at peak of diseaseDose-dependent reduction in STAT phosphorylation.[7]
C57BL/6Not specified3, 10, 30 mg/kgOral GavageEvery other day (chronic)10 mg/kg showed a decreasing trend in endoscopy colitis severity scores.[8]

Table 2: Tofacitinib Dosing in T-Cell Transfer Colitis Models

Mouse StrainT-Cell SourceTofacitinib DoseAdministration RouteDosing ScheduleKey FindingsReference
RAG2-/-CD4+CD25- T cells10 or 40 mg/kgDrinking WaterProphylactic (immediately after transfer) for 5-6 weeksDid not prevent colitis and enhanced CD4+ T cell expansion.[9][10]
RAG2-/-CD4+CD25- T cells40 mg/kgDrinking WaterTherapeutic (after symptom onset)Ameliorated disease activity and reduced IFN-γ producing T cells.[9][10]

Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

  • Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000)

  • Sterile, autoclaved drinking water

  • Animal caging and husbandry supplies

  • Balance and weighing supplies

  • Water bottles

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the mouse strain, sex, and vendor. A fresh solution should be prepared every 2-3 days.

  • DSS Administration: Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) can be calculated based on these parameters.

  • Termination: At the end of the DSS administration period (or when humane endpoints are reached), euthanize the mice.

  • Tissue Collection: Collect the colon and measure its length. A portion of the colon can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline DSS_Prep Prepare DSS Solution (2-5% in water) Baseline->DSS_Prep DSS_Admin Administer DSS Water (5-7 days) DSS_Prep->DSS_Admin Daily_Monitor Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Daily_Monitor Termination Euthanasia & Tissue Collection Daily_Monitor->Termination Analysis Histology & Molecular Analysis Termination->Analysis

Figure 2: Experimental workflow for DSS-induced colitis.

Protocol 2: Tofacitinib Administration in Murine Colitis Models

This protocol provides methods for preparing and administering this compound to mice.

A. Oral Gavage Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.025% Tween-20 in sterile water, or sterile PBS)

  • Vortex mixer or sonicator

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 ml)

Procedure:

  • Tofacitinib Preparation: Calculate the required amount of this compound based on the desired dose and the body weight of the mice. Prepare a homogenous suspension of Tofacitinib in the chosen vehicle. Ensure the suspension is well-mixed before each administration.

  • Dosing: Administer the Tofacitinib suspension to the mice via oral gavage. The volume should typically not exceed 10 ml/kg body weight.

  • Frequency: Dosing can be performed once or twice daily, as required by the experimental design.

B. Administration in Drinking Water

Materials:

  • This compound powder

  • Sterile drinking water

  • Light-protected water bottles

Procedure:

  • Tofacitinib Solution Preparation: Dissolve the calculated amount of this compound in sterile drinking water to achieve the target concentration (e.g., 0.2 mg/ml).[8] Tofacitinib is water-soluble.

  • Dosing: Provide the Tofacitinib-containing water to the mice as their sole source of drinking water.

  • Solution Replacement: Prepare a fresh solution every 2-3 days to ensure stability.

  • Monitoring Water Intake: It is crucial to monitor the water intake of the mice to ensure they are receiving the intended dose, as the taste of the compound may affect their drinking habits.[11]

Protocol 3: Induction of T-Cell Transfer Colitis

This protocol outlines the induction of colitis through the adoptive transfer of naive T cells into immunodeficient mice.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient immunodeficient mice (e.g., RAG2-/-)

  • Cell isolation kits (e.g., CD4+CD25- regulatory T cell isolation kit)

  • Flow cytometer for cell sorting

  • Sterile PBS

  • Syringes and needles for injection

Procedure:

  • T-Cell Isolation: Isolate spleens and mesenteric lymph nodes from donor mice. Prepare a single-cell suspension.

  • Naive T-Cell Purification: Purify naive CD4+ T cells (e.g., CD4+CD45RBhigh or CD4+CD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Viability and Counting: Determine the viability and concentration of the purified T cells.

  • Adoptive Transfer: Resuspend the purified T cells in sterile PBS. Inject approximately 0.5 x 10^6 cells intraperitoneally into each recipient mouse.

  • Colitis Development: Colitis typically develops within 3-8 weeks after cell transfer.

  • Monitoring: Monitor the mice weekly for signs of colitis, including weight loss, hunched posture, ruffled fur, and diarrhea.

  • Termination and Analysis: Euthanize the mice when they exhibit significant signs of disease or at the pre-determined experimental endpoint. Collect colonic tissue for histological and molecular analysis.

TCell_Transfer_Workflow cluster_cell_prep Cell Preparation cluster_transfer Adoptive Transfer cluster_monitoring Colitis Development & Analysis Isolation Isolate Splenocytes & Lymph Node Cells Purification Purify Naive CD4+ T Cells Isolation->Purification Counting Cell Viability & Counting Purification->Counting Resuspension Resuspend Cells in PBS Counting->Resuspension Injection Intraperitoneal Injection into Recipient Mice Resuspension->Injection Development Colitis Development (3-8 weeks) Injection->Development Weekly_Monitor Weekly Monitoring (Weight, Clinical Signs) Development->Weekly_Monitor Termination Euthanasia & Tissue Collection Weekly_Monitor->Termination Analysis Histology & Molecular Analysis Termination->Analysis

Figure 3: Experimental workflow for T-cell transfer colitis.

Conclusion

This compound is a valuable tool for studying the role of JAK-STAT signaling in the pathogenesis of IBD in murine colitis models. The choice of colitis model, dosing regimen, and administration route should be carefully considered based on the specific research question. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute experiments using Tofacitinib in preclinical colitis studies. It is important to note that the optimal dose and timing of administration may require empirical determination for each specific experimental setup.

References

Application Note: Tofacitinib Citrate in Primary Human T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is a potent inhibitor of Janus kinases (JAKs), a family of intracellular enzymes critical for signal transduction of a wide array of cytokines and growth factors.[1][2] By primarily targeting JAK1 and JAK3, Tofacitinib effectively disrupts the JAK-STAT signaling pathway, which is central to T-cell activation, proliferation, and differentiation.[1][3] This mechanism makes Tofacitinib a valuable tool for immunological research and a therapeutic agent for autoimmune diseases. This document provides detailed protocols for utilizing this compound in primary human T-cell assays to study its effects on T-cell proliferation and cytokine production.

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade for over 50 cytokines and growth factors.[4] Upon a cytokine binding to its receptor, associated JAKs are brought into proximity, become activated, and phosphorylate each other. These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune responses.[1] Tofacitinib exerts its immunomodulatory effects by inhibiting JAKs, thereby preventing STAT phosphorylation and subsequent gene transcription.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA Gene Transcription pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Summary of Tofacitinib's Effects on Human T-Cells

Tofacitinib modulates various aspects of T-cell function in a dose-dependent manner. Its primary effects include the inhibition of proliferation, suppression of pro-inflammatory cytokine production, and modulation of T-helper cell differentiation.

Assay / EndpointT-Cell TypeKey FindingEffective ConcentrationReference(s)
Proliferation Pan T-Cells (PBMC-derived)Marked reduction in proliferation upon PHA stimulation.100 nM[5]
Proliferation CD4+ and CD8+ T-CellsDose-dependent reduction in proliferation upon TCR stimulation.500 nM[6]
Activation CD4+ and CD8+ T-CellsDownregulation of activation marker CD25.0.5 µmol/L (500 nM)[7]
Cytokine Production CD4+ T-CellsDose-dependent inhibition of IFN-γ and IL-17 production.IC50 ~10-100 nM[8][9]
Cytokine Production CD4+ and CD8+ T-CellsSignificant reduction in IL-17A and TNF secretion.1000 nM[10]
Cytokine Production Memory CD8+ T-CellsReduced frequency of IFN-γ-secreting cells.Not specified[11]
Differentiation Naive CD4+ T-CellsInhibits polarization to Th1 and Th17 phenotypes.Not specified[5][9]

Experimental Workflow Overview

The general workflow for assessing the impact of Tofacitinib on primary human T-cells involves isolation of the cells from peripheral blood, followed by in vitro culture where they are activated in the presence of varying concentrations of the inhibitor. Downstream analysis is then performed using techniques such as flow cytometry.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis pbmc_iso 1. Isolate PBMCs (Ficoll Gradient) tcell_pur 2. Purify T-Cells (e.g., MACS) pbmc_iso->tcell_pur cfse_label 3. Label with CFSE (For Proliferation Assay) tcell_pur->cfse_label activate 4. Activate T-Cells (e.g., anti-CD3/CD28 beads) cfse_label->activate treat 5. Add Tofacitinib (Dose Response) activate->treat incubate 6. Incubate (3-5 Days) treat->incubate harvest 7. Harvest & Stain Cells (Surface & Intracellular) incubate->harvest acquire 8. Acquire Data (Flow Cytometry) harvest->acquire analyze 9. Analyze Data acquire->analyze

Caption: General experimental workflow for T-cell assays.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats, followed by purification of T-cells.[12][13][14]

Materials:

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • T-Cell Isolation Kit (e.g., negative selection magnetic-activated cell sorting - MACS)

  • 50 mL conical tubes

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS.[15] b. Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[15][16] d. Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.[13] e. Wash the collected PBMCs by adding PBS to fill the 50 mL tube, then centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • T-Cell Purification (Negative Selection): a. Resuspend the PBMC pellet in MACS buffer. b. Add the biotin-antibody cocktail from the T-cell isolation kit and incubate at 4°C for 10 minutes.[13] c. Add anti-biotin microbeads and incubate for an additional 15 minutes at 4°C.[13] d. Wash the cells and resuspend in MACS buffer. e. Pass the cell suspension through a MACS column placed in a magnetic separator. The unlabeled T-cells will pass through and be collected as the enriched fraction.[13]

  • Cell Culture: a. Count the purified T-cells and assess viability. b. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL for subsequent assays.[17]

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol uses Carboxyfluorescein Succinimidyl Ester (CFSE) to monitor T-cell proliferation via flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.[16][18]

Materials:

  • Purified Primary Human T-Cells

  • CFSE Staining Solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

  • PBS, complete RPMI 1640 medium

  • T-Cell Activator (e.g., anti-CD3/CD28 Dynabeads™)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom culture plate

  • Flow Cytometer

Procedure:

  • CFSE Labeling: a. Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS. b. Add 1 mL of 2x CFSE staining solution (final concentration typically 1-5 µM) and immediately vortex.[19] c. Incubate for 10 minutes at 37°C, protected from light.[20] d. Quench the staining by adding 5 volumes of cold complete RPMI medium. e. Centrifuge cells at 300 x g for 5 minutes and wash twice with complete medium.

  • Cell Plating and Treatment: a. Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium. b. Plate 100 µL of cell suspension (1 x 10^5 cells) into the wells of a 96-well plate. c. Prepare serial dilutions of this compound in complete medium. Add 50 µL of the Tofacitinib dilutions to the appropriate wells. Include a vehicle control (DMSO). d. Pre-incubate the cells with Tofacitinib for 1-2 hours at 37°C.

  • Activation and Incubation: a. Add 50 µL of medium containing the T-cell activator (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). b. Include an unstimulated control (labeled cells, no activator) and a stimulated vehicle control. c. Culture for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis: a. Harvest cells from the plate. b. Analyze samples on a flow cytometer using a 488 nm laser for excitation. c. Gate on the live, single-cell lymphocyte population. d. Analyze the CFSE histogram to visualize cell divisions. Proliferation inhibition by Tofacitinib will be observed as a decrease in the number of daughter cell peaks and an increase in the percentage of cells in the undivided parent peak.

Protocol 3: Analysis of Cytokine Production by Intracellular Staining (ICS)

This protocol allows for the single-cell measurement of cytokine production within specific T-cell subsets following activation and Tofacitinib treatment.[21]

Materials:

  • Purified Primary Human T-Cells

  • T-Cell Activator (e.g., PMA and Ionomycin, or anti-CD3/CD28)

  • Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

  • This compound

  • Flow cytometry antibodies for surface markers (e.g., anti-CD4, anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A, anti-TNF-α)

  • Fixation/Permeabilization Buffer Kit

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: a. Plate purified T-cells at 1 x 10^6 cells/well in a 24-well plate. b. Add this compound at desired concentrations (and a vehicle control) and pre-incubate for 1-2 hours.

  • Stimulation: a. Stimulate the cells with an appropriate activator (e.g., anti-CD3/CD28) for 4-6 hours. b. For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines inside the cells.[22]

  • Surface Staining: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) for 30 minutes at 4°C in the dark.[23] c. Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: a. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[23] b. Wash the cells with a permeabilization buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently-conjugated anti-cytokine antibodies. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a multi-color flow cytometer. c. Analyze the data by first gating on lymphocyte populations (e.g., CD4+ or CD8+ T-cells) and then quantifying the percentage of cells positive for specific cytokines (e.g., IFN-γ, IL-17A). A reduction in the percentage of cytokine-positive cells is expected in Tofacitinib-treated samples.[11]

Logical Cascade of Tofacitinib's Effects

Tofacitinib's primary molecular action—the inhibition of JAK1 and JAK3—initiates a cascade of downstream cellular consequences that collectively result in its potent immunomodulatory effects on T-cells.

Logical_Cascade cluster_cause Primary Mechanism cluster_effect1 Molecular Effect cluster_effect2 Downstream Cellular Consequences Tofa This compound Inhibit_JAK Inhibition of JAK1 & JAK3 Tofa->Inhibit_JAK Block_STAT Blocks STAT Phosphorylation Inhibit_JAK->Block_STAT Prolif Reduced T-Cell Proliferation Block_STAT->Prolif Diff Impaired Th1/Th17 Differentiation Block_STAT->Diff Cyto Decreased Production of IFN-γ, IL-17, IL-2, TNF Block_STAT->Cyto

References

Protocol for Assessing Tofacitinib Citrate Efficacy in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1] Its primary mechanism of action involves the inhibition of JAK1 and JAK3, which in turn interferes with the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases like RA.[2][3][4] By blocking this pathway, Tofacitinib reduces the inflammatory response.[2][5] This document provides detailed protocols for assessing the efficacy of this compound in established murine models of rheumatoid arthritis, outlines the underlying signaling pathways, and presents key efficacy data.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib is a targeted small molecule that modulates the signaling of cytokines critical to the progression of immune and inflammatory responses.[6] In rheumatoid arthritis, pro-inflammatory cytokines play a key role in the pathogenesis of the disease.[4] Tofacitinib inhibits the activity of Janus kinases, specifically JAK1 and JAK3, and to a lesser extent, JAK2.[2][7] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][5] The activated STATs typically translocate to the nucleus to regulate the transcription of genes involved in inflammation.[2] By disrupting this process, Tofacitinib effectively dampens the inflammatory cascade.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent inflammatory gene expression.

Experimental Workflow for Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model in mice is a widely used and relevant model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

Workflow Diagram

CIA_Workflow Day_0 Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Day_21 Day 21: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Day_0->Day_21 Day_25 Day 25-50: Onset of Arthritis Day_21->Day_25 Treatment_Start Initiation of Tofacitinib Treatment (e.g., 15-50 mg/kg/day, oral gavage) Day_25->Treatment_Start Monitoring Daily/Bi-weekly Monitoring: - Arthritis Score - Paw Swelling - Body Weight Treatment_Start->Monitoring Endpoint Endpoint (e.g., Day 50): - Blood Collection (Cytokine Analysis) - Tissue Collection (Histopathology) - Imaging (e.g., micro-CT) Monitoring->Endpoint

Caption: Experimental workflow for assessing Tofacitinib efficacy in a CIA mouse model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose/0.025% Tween-20 solution)[8]

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Administration:

    • Begin this compound administration upon the first signs of arthritis (typically around day 25) or prophylactically.

    • Administer Tofacitinib or vehicle daily via oral gavage at a specified dose (e.g., 15-50 mg/kg).[8][9]

  • Efficacy Assessment:

    • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 50), collect blood for cytokine analysis (e.g., IL-6, TNF-α) via ELISA or multiplex assay.

    • Harvest paws and joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.

Adjuvant-Induced Arthritis (AIA) Model in Rats

The Adjuvant-Induced Arthritis (AIA) model in rats is another common model for studying rheumatoid arthritis.

Materials:

  • Female Lewis rats (6-8 weeks old)

  • Mycobacterium butyricum (inactivated and dried)

  • Mineral oil

  • This compound

  • Vehicle

Procedure:

  • Induction of Arthritis (Day 0):

    • Prepare a suspension of Mycobacterium butyricum in mineral oil.

    • Inject 100 µL of the suspension intradermally into the base of the tail.

  • Treatment Administration:

    • Begin this compound or vehicle administration upon the onset of arthritis (typically around day 10-12).

    • Administer Tofacitinib or vehicle daily via oral gavage at a specified dose.

  • Efficacy Assessment:

    • Arthritis Score: Score each paw based on the severity of inflammation.

    • Paw Volume: Measure paw volume using a plethysmometer.

    • Body Weight: Monitor body weight.

  • Endpoint Analysis:

    • Similar to the CIA model, collect blood and tissues for cytokine and histopathological analysis.

Data Presentation

Table 1: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (mCIA) Model
Treatment GroupDose (mg/kg/day, oral)Arthritis Score (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)Reference
Vehicle010.2 ± 0.83.9 ± 0.1[9][10]
Tofacitinib155.1 ± 0.62.8 ± 0.2[8]
Tofacitinib303.5 ± 0.5 2.4 ± 0.1[8][11]
Tofacitinib501.9 ± 0.4 1.9 ± 0.1[9]

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative and compiled from multiple sources.

Table 2: Effect of Tofacitinib on Inflammatory Markers in RA Models
MarkerModelTreatmentChange from ControlReference
IL-6 (serum)mCIATofacitinib (30 mg/kg)↓ 50-70%[8]
TNF-α (serum)mCIATofacitinib (30 mg/kg)↓ 40-60%[8]
C-reactive protein (CRP)Human RATofacitinib (5 mg BID)Rapid decrease[5]
STAT1/3 PhosphorylationHuman RATofacitinib (5 mg BID)Significantly decreased[3][12]

Conclusion

This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis by effectively inhibiting the JAK-STAT signaling pathway. The protocols outlined in this document provide a framework for the consistent and reliable assessment of Tofacitinib's therapeutic potential. The provided data tables summarize the expected outcomes and can serve as a benchmark for future studies. Careful adherence to these protocols will ensure the generation of robust and reproducible data for the evaluation of Tofacitinib and other JAK inhibitors in the context of rheumatoid arthritis research and drug development.

References

Application Notes and Protocols: Tofacitinib Citrate in Combination with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and experimental protocols for utilizing Tofacitinib Citrate in combination with other immunomodulators. Tofacitinib, an oral Janus kinase (JAK) inhibitor, has demonstrated efficacy in treating various autoimmune and inflammatory diseases by interfering with the JAK-STAT signaling pathway.[1] Combining Tofacitinib with other immunomodulatory agents, such as conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, or biologic DMARDs, is a strategy being explored to enhance therapeutic outcomes in patients with inadequate responses to monotherapy.[2][3][4][5][6][7][8]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib primarily inhibits JAK1 and JAK3, thereby modulating the signaling of a wide range of cytokines involved in inflammation and immune responses.[1] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[9][10][11]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene induces Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and inflammatory gene transcription.

Combination Therapy Data

Tofacitinib with Methotrexate (MTX) in Rheumatoid Arthritis (RA)

The combination of Tofacitinib with methotrexate (MTX) is a well-established therapeutic strategy for patients with rheumatoid arthritis (RA) who have had an inadequate response to MTX alone.[3][4][6][7] Clinical trials have demonstrated that this combination leads to sustained clinical efficacy and inhibition of structural damage.[3][6]

Efficacy OutcomeTofacitinib 5 mg BID + MTXTofacitinib 10 mg BID + MTXPlacebo + MTXReference
ACR20 Response (Month 3) Significant ImprovementSignificant Improvement-[4]
ACR50 Response (Month 6) 46%--[5]
DAS28-ESR <2.6 (Month 3) Significant ImprovementSignificant Improvement-[12]
Sustained Efficacy (24 months) YesYesN/A[3][6]

ACR20/50: American College of Rheumatology 20%/50% improvement criteria; DAS28-ESR: Disease Activity Score 28-joint count Erythrocyte Sedimentation Rate; BID: twice daily.

Tofacitinib with Biologic Agents in Inflammatory Bowel Disease (IBD)

For patients with refractory inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), combining Tofacitinib with biologic agents is an emerging approach.[13][14][15][16] Studies have shown modest to significant clinical and endoscopic responses in this difficult-to-treat population.[13][14][15]

DiseaseBiologic CombinationClinical ResponseClinical RemissionEndoscopic/Radiographic ResponseEndoscopic/Radiographic RemissionReference
UC & CD Vedolizumab (68.6%), Ustekinumab (17.1%), Infliximab (14.3%)37.1% (at week 8/16)5.7% (at week 8/16)56.5%34.8%[13]
Refractory CD Various Biologics80.0%60.0%54.5% (improvement)18.2%[15]
Refractory UC Infliximab or Ustekinumab----[17][18]
Refractory IBD Vedolizumab, Ustekinumab, or Anti-TNF67% (at week 8/16)---[19]
Tofacitinib Combination Therapy in Other Inflammatory Diseases

The use of Tofacitinib in combination with other immunomodulators is also being investigated in other conditions such as psoriatic arthritis and psoriasis.[20][21]

DiseaseCombinationOutcomeReference
RA & PsA Tocilizumab, Rituximab, EtanerceptNo serious adverse events over 6-28 months.[20]
Psoriasis & PsA IL-23 or IL-17 inhibitorsVarying effectiveness with an overall positive effect.[21]

Experimental Protocols

In Vitro Assay: Cytokine-Induced STAT Phosphorylation

This protocol is designed to assess the in vitro inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

In_Vitro_Workflow Start Isolate PBMCs from whole blood Incubate Incubate PBMCs with Tofacitinib (or vehicle control) Start->Incubate Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) Incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with fluorescently-labeled anti-phospho-STAT antibodies Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify inhibition of STAT phosphorylation Analyze->End

Caption: Workflow for in vitro assessment of Tofacitinib's effect on STAT phosphorylation.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in complete RPMI-1640 medium.

  • Tofacitinib Incubation: Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to induce STAT3 phosphorylation, or IFN-γ for STAT1) for 15-30 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde followed by permeabilization with methanol.

  • Immunostaining: Stain the cells with fluorescently conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in relevant cell populations.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each Tofacitinib concentration compared to the vehicle control.

In Vivo Murine Model of Arthritis

This protocol outlines a common in vivo model to evaluate the efficacy of Tofacitinib combination therapy in treating arthritis.

Methodology:

  • Induction of Arthritis: Induce arthritis in mice (e.g., DBA/1 mice) using a collagen-induced arthritis (CIA) or pristane-induced lupus model.[22]

  • Treatment Groups: Once arthritis is established, randomize mice into treatment groups:

    • Vehicle control

    • Tofacitinib monotherapy

    • Immunomodulator monotherapy (e.g., Methotrexate)

    • Tofacitinib + Immunomodulator combination therapy

  • Drug Administration: Administer drugs daily or as per the established protocol for the specific agents (e.g., oral gavage for Tofacitinib, intraperitoneal injection for MTX).

  • Clinical Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint deformity) several times a week.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and collect joint tissues for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect serum or tissue samples to measure levels of inflammatory cytokines and other relevant biomarkers.

Safety and Considerations

While combination therapies with Tofacitinib show promise, it is crucial to consider the potential for increased risk of adverse events. Common side effects of Tofacitinib include upper respiratory tract infections, headache, and diarrhea.[1] Serious side effects may include infections, cancer, and pulmonary embolism.[1] When combining Tofacitinib with other immunomodulators, careful monitoring for signs of infection, myelosuppression, and other potential toxicities is essential. The use of Tofacitinib in combination with biologic DMARDs or potent immunosuppressants like azathioprine and cyclosporine is generally not recommended outside of clinical trials due to the potential for increased immunosuppression.[12]

Conclusion

The combination of this compound with other immunomodulators represents a promising therapeutic strategy for patients with autoimmune and inflammatory diseases who are refractory to monotherapy. The data from clinical trials, particularly in rheumatoid arthritis and inflammatory bowel disease, support the enhanced efficacy of these combination regimens. Researchers and clinicians should continue to explore the optimal use of these combinations, paying close attention to both efficacy and safety profiles. The provided protocols offer a framework for further preclinical and clinical investigation into the synergistic effects of Tofacitinib with other immunomodulatory agents.

References

Establishing Optimal Tofacitinib Citrate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib Citrate is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] By primarily inhibiting JAK1 and JAK3, Tofacitinib effectively modulates the immune response by interfering with the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immunity.[1][2][3][4] This document provides detailed guidelines and protocols for determining the optimal concentration of this compound for various cell-based assays, ensuring accurate and reproducible results for researchers in immunology, oncology, and drug discovery.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1][5] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation.[1][6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[1][6] Tofacitinib exerts its effect by competitively blocking the ATP-binding site of JAKs, thus preventing the phosphorylation and activation of STATs.[4]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment Cytokine Cytokine Cytokine->Receptor JAK->Receptor 3. Receptor Phosphorylation JAK->JAK JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Translocation Gene Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the experimental conditions. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and effective concentration ranges from various in vitro studies.

Table 1: IC50 Values of Tofacitinib in Biochemical and Cell-Based Assays

Target/AssayCell Type/SystemIC50 ValueReference
JAK1Cell-free assay112 nM[7]
JAK2Cell-free assay20 nM[7]
JAK3Cell-free assay1 nM[7]
IL-2-mediated T cell proliferationHuman T cell blasts11 nM[7]
IL-15-induced CD69 expressionHuman T cells48 nM[7]
Mixed lymphocyte reactionHuman T cells87 nM[7]
IL-6-induced STAT1 phosphorylationFDCP-EpoR cells23 nM[7]
IL-6-induced STAT3 phosphorylationFDCP-EpoR cells77 nM[7]
Cell proliferation (JAK2 V617F)Murine FDCP-EpoR cells0.25 µM[7]
Cell proliferation (wild-type JAK2)Murine FDCP-EpoR cells2.1 µM[7]

Table 2: Effective Concentrations of Tofacitinib in Functional Assays

Assay TypeCell TypeTofacitinib ConcentrationObserved EffectReference
Cell ViabilityHuman fibroblast cells100 nM - 800 nMCytotoxic effect observed, starting at 100 nM.[8]
SW1353 chondrosarcoma cells25, 50, 100 nMAttenuated IL-1β-induced decrease in cell viability.[9]
Cytokine Production (IFNγ, TNF)Coculture of PBMC and RA synoviocytes0.1, 1, 10, 100 µMDose-dependent inhibition of cytokine production.[10]
Cytokine Production (IL-17A, TNF)Entheseal CD4+ or CD8+ T-cells1000 nMSignificant reduction in IL-17A and TNF secretion.[11]
STAT PhosphorylationHuman whole blood1 µMInhibition of cytokine-induced STAT phosphorylation.[12]
Mucosal mononuclear cells10 µMReduction in IL-6, IL-22, and IFN-α induced pSTAT1/3.[13]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically supplied as a lyophilized powder. For a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 50 mM stock solution from 10 mg of powder, add 640.27 µl of DMSO.[14]

  • Storage: Store the lyophilized powder at 4°C. The reconstituted DMSO stock solution should be stored at -20°C for long-term use.[15]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is recommended to perform a serial dilution to achieve the desired final concentrations. Note that high concentrations of DMSO may be toxic to cells; ensure the final DMSO concentration in the culture medium is consistent across all conditions and typically below 0.1%.

Experimental Workflow for Determining Optimal Concentration

experimental_workflow start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture tofa_prep 2. Prepare Tofacitinib Dilutions cell_culture->tofa_prep treatment 3. Treat Cells (Incubate for a defined period) tofa_prep->treatment assay 4. Perform Cell-Based Assay treatment->assay viability Cell Viability Assay (e.g., MTT, XTT) assay->viability cytokine Cytokine Production Assay (e.g., ELISA) assay->cytokine stat STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry) assay->stat data_analysis 5. Data Analysis (Determine IC50 or optimal concentration) viability->data_analysis cytokine->data_analysis stat->data_analysis end End data_analysis->end

Figure 2: General workflow for determining the optimal Tofacitinib concentration.
Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is used to determine the cytotoxic or anti-proliferative effects of Tofacitinib on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tofacitinib. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tofacitinib concentration) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[8][16]

  • Add 20 µL of MTT or XTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol measures the effect of Tofacitinib on the production of specific cytokines by immune cells.

Materials:

  • Immune cells (e.g., PBMCs, T cells)

  • Complete cell culture medium

  • 24- or 48-well plates

  • This compound stock solution

  • Stimulating agent (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

Procedure:

  • Plate the immune cells in a 24- or 48-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of Tofacitinib for 1 hour.

  • Stimulate the cells with the appropriate agent (e.g., PHA at 20 µg/mL) to induce cytokine production.[13] Include unstimulated and stimulated controls without Tofacitinib.

  • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the cytokine concentration against the Tofacitinib concentration to determine the inhibitory effect.

Protocol 3: Western Blot for Phosphorylated STAT (p-STAT)

This protocol is used to assess the direct inhibitory effect of Tofacitinib on the JAK-STAT signaling pathway by measuring the phosphorylation of STAT proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Cytokine for stimulation (e.g., IL-6, IFN-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p-STAT, anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight if necessary to reduce basal signaling.

  • Pre-treat the cells with different concentrations of Tofacitinib for 1 hour.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-6 at 100 ng/mL) for a short period (e.g., 15-30 minutes).[13]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.

  • Quantify the band intensities to determine the relative inhibition of STAT phosphorylation.

Conclusion

Determining the optimal concentration of this compound is a critical first step for any cell-based assay. The effective concentration can vary significantly depending on the specific experimental setup. Therefore, it is essential to perform a dose-response analysis for each new cell line or assay. The protocols and data provided in this application note serve as a comprehensive guide for researchers to establish the appropriate experimental conditions for their studies with this compound, ultimately leading to more reliable and impactful scientific findings.

References

Application Notes and Protocols for In Vivo Imaging of Tofacitinib Citrate Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing advanced in vivo and ex vivo imaging techniques to track the biodistribution of Tofacitinib Citrate. Understanding the spatial and temporal distribution of this Janus kinase (JAK) inhibitor is critical for optimizing its therapeutic efficacy and minimizing off-target effects in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Introduction to Tofacitinib and Imaging Modalities

Tofacitinib is a small molecule drug that modulates the immune system by inhibiting the JAK-STAT signaling pathway.[1][2][3] This pathway is a critical communication route within cells that regulates inflammatory responses.[2] By selectively inhibiting JAK enzymes, primarily JAK1 and JAK3, Tofacitinib interrupts pro-inflammatory signals.[1][2][4] Visualizing where the drug accumulates in the body is crucial for understanding its mechanism of action and potential side effects. Several imaging techniques can be employed to track Tofacitinib distribution, with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Positron Emission Tomography (PET) being prominent methods.

Key In Vivo and Ex Vivo Imaging Techniques

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful molecular imaging technique that allows for the label-free detection and spatial mapping of drugs, metabolites, and endogenous biomolecules directly in tissue sections.[5][6] This method offers high chemical specificity and spatial resolution, providing detailed insights into the micro-distribution of Tofacitinib within specific tissues and even cellular layers.

Quantitative Data from MALDI-MSI Studies:

TissueAnimal ModelFormulationTime PointTofacitinib Concentration/SignalReference
Human Skin (Epidermis)Ex vivoOil-in-water cream (C1)Not SpecifiedComparable to HPLC-MS/MS analysis[7]
Human Skin (Epidermis)Ex vivoOil-in-water cream (C2) and aqueous gelNot SpecifiedBelow Limit of Quantification (LOQ)[7]
Rat IleumIn vivoOral solution1 hour post-doseHighest signal compared to colon[8]
Rat Proximal & Distal ColonIn vivoOral solution7 hours post-doseHighest signal compared to ileum[8]
Positron Emission Tomography (PET)

PET is a non-invasive in vivo imaging modality that provides quantitative, three-dimensional images of physiological processes.[9][10] For tracking Tofacitinib, the drug would ideally be radiolabeled with a positron-emitting isotope. Alternatively, PET can be used to assess the pharmacodynamic effects of Tofacitinib by imaging metabolic activity in inflamed tissues using tracers like 18F-FDG.[11]

Quantitative Data from PET Studies:

While direct imaging of radiolabeled Tofacitinib is still an area of active research, studies using 18F-FDG PET in a mouse model of collagen-induced arthritis have provided indirect measures of Tofacitinib's effect on inflammation.

Animal ModelTracerTreatmentTime PointObservationReference
Mice with Collagen-Induced Arthritis18F-FDGSingle dose of TofacitinibPeak plasma levels (approx. 4 hours)Reduction in PET measures compared to pre-treatment[11]
Mice with Collagen-Induced Arthritis18F-FDGSingle dose of TofacitinibTrough plasma levelsPET measures equivalent to pre-treatment levels[11]
Mice with Collagen-Induced Arthritis18F-FDG6 days of daily TofacitinibNot SpecifiedReduction in PET measures compared to pre-treatment[11]

Signaling Pathway and Experimental Workflows

Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][3][12] This pathway transduces signals from various cytokines and growth factors that are pivotal in hematopoiesis and immune cell function.[1][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

General Workflow for In Vivo Imaging of Tofacitinib Distribution

The following diagram outlines a typical workflow for an in vivo imaging study to track the distribution of Tofacitinib.

InVivo_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Model 1. Animal Model Selection (e.g., Collagen-Induced Arthritis Mice) Drug_Admin 2. Tofacitinib Administration (Oral Gavage) Animal_Model->Drug_Admin Anesthesia 3. Anesthesia Drug_Admin->Anesthesia Imaging_Scan 4. In Vivo Imaging (e.g., PET/CT or Fluorescence) Anesthesia->Imaging_Scan Data_Acq 5. Image Reconstruction & Data Acquisition Imaging_Scan->Data_Acq ROI_Analysis 6. Region of Interest (ROI) Analysis Data_Acq->ROI_Analysis Quantification 7. Quantification of Drug Distribution ROI_Analysis->Quantification Ex_Vivo 8. Ex Vivo Biodistribution & Validation (e.g., MALDI-MSI) Quantification->Ex_Vivo

Caption: A general workflow for in vivo imaging studies of Tofacitinib.

Experimental Protocols

Protocol 1: MALDI-MSI for Tofacitinib Distribution in Intestinal Tissue

This protocol is adapted from a study investigating the transmural distribution of Tofacitinib in the rat intestine.[8]

1. Animal Dosing and Tissue Collection: a. Administer an oral solution of Tofacitinib to rats. b. At designated time points (e.g., 1 and 7 hours post-dose), euthanize the animals. c. Collect sections of the ileum, proximal colon, and distal colon. d. Embed the tissue samples in a suitable matrix (e.g., gelatin) and snap-freeze in liquid nitrogen.

2. Cryosectioning: a. Acclimatize the frozen tissue blocks to the cryostat temperature (-20°C). b. Cut thin tissue sections (e.g., 10-12 µm) and thaw-mount them onto conductive indium tin oxide (ITO) coated glass slides.

3. Matrix Application: a. Prepare a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid). b. Apply the matrix solution uniformly onto the tissue sections using an automated sprayer.

4. MALDI-MSI Data Acquisition: a. Use a high-resolution MALDI mass spectrometer equipped with an imaging source. b. Define the imaging area over the tissue section. c. Set the laser parameters (e.g., laser intensity, number of shots per pixel) and the spatial resolution (e.g., 50 µm). d. Acquire mass spectra in a raster pattern across the entire defined region.

5. Data Analysis: a. Generate ion intensity maps for the specific m/z of Tofacitinib. b. Co-register the MALDI-MSI images with histological images (e.g., H&E stained adjacent sections) to correlate drug distribution with tissue morphology. c. For quantitative analysis, create a standard curve by spotting known concentrations of Tofacitinib onto a control tissue section and imaging it under the same conditions.

Protocol 2: General In Vivo Fluorescence Imaging of a Labeled Small Molecule

This protocol provides a general framework for in vivo fluorescence imaging, which can be adapted for Tofacitinib if a suitable fluorescently labeled conjugate is available.

1. Fluorescent Labeling (Hypothetical): a. Synthesize a Tofacitinib-fluorophore conjugate (e.g., using a near-infrared dye like Cy7 for better tissue penetration). b. Purify the conjugate using techniques like HPLC.

2. Animal Preparation and Dosing: a. Use immunodeficient or immunocompetent mice, depending on the study's objective. b. Anesthetize the animals using a suitable anesthetic (e.g., isoflurane or intraperitoneal injection of pentobarbital).[13] c. Administer the fluorescently labeled Tofacitinib via an appropriate route (e.g., intravenous tail vein injection or oral gavage).[13]

3. In Vivo Fluorescence Imaging: a. Place the anesthetized animal in a small animal in vivo imaging system. b. Set the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Cy7, excitation ~700-770 nm, emission >790 nm).[13] c. Acquire images at various time points post-injection to track the biodistribution and clearance of the labeled drug.

4. Data Analysis: a. Use the imaging system's software to draw regions of interest (ROIs) over different organs. b. Quantify the fluorescence intensity within each ROI to determine the relative accumulation of the labeled Tofacitinib. c. For absolute quantification, a standard curve can be generated using known concentrations of the fluorescent conjugate.

5. Ex Vivo Validation: a. At the end of the in vivo imaging session, euthanize the animal and dissect the major organs (e.g., liver, kidneys, spleen, lungs, and inflamed tissues). b. Image the dissected organs ex vivo to confirm the in vivo findings and obtain higher-resolution images.[13]

These protocols and application notes provide a comprehensive guide for researchers to effectively utilize in vivo and ex vivo imaging techniques to study the distribution of this compound, ultimately contributing to a better understanding of its pharmacology and the development of improved therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tofacitinib Citrate Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Tofacitinib Citrate in in vivo experiments, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo mouse studies?

A1: The appropriate starting dose depends on the specific animal model and the intended therapeutic effect. However, published studies commonly use doses ranging from 15 to 50 mg/kg/day, administered orally or via intraperitoneal injection.[1][2][3] For instance, in a mouse model of psoriasis and arthritis, a daily oral gavage of 50 mg/kg was shown to be effective.[3] In a diabetic retinopathy model, 15 mg/kg administered intraperitoneally once daily for two weeks reduced retinal vascular leakage.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare this compound for oral administration in mice?

A2: this compound can be suspended in a vehicle such as 0.5% methylcellulose with 0.025% Tween 20 in water.[4] It is important to ensure a uniform suspension before each administration.

Q3: What are the known on-target effects of Tofacitinib that I can measure to confirm its activity in my model?

A3: Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3.[5] Its on-target activity can be confirmed by measuring the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream of JAKs. Specifically, you can assess the levels of phosphorylated STAT1 (pSTAT1), pSTAT3, and pSTAT5 in relevant tissues or cell populations using techniques like flow cytometry or Western blotting.[6][7][8][9] A reduction in the levels of pro-inflammatory cytokines such as IL-6, IL-17, and IFN-γ is another indicator of on-target activity.[2][10]

Q4: What are the potential off-target effects of Tofacitinib that I should monitor in my in vivo studies?

A4: At higher doses, Tofacitinib can inhibit JAK2, which may lead to hematological side effects. Other potential off-target effects reported in clinical and preclinical studies include:

  • Hyperlipidemia: Increases in cholesterol and triglyceride levels.[11][12][13][14]

  • Liver Enzyme Elevation: Increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][15][16][17]

  • Increased Risk of Infections and Viral Reactivation: Due to its immunosuppressive nature, Tofacitinib can increase susceptibility to infections and lead to the reactivation of latent viruses like Herpes Zoster and Hepatitis B.[18][19][20][21]

  • Thromboembolic Events: An increased risk of venous thromboembolism (VTE) and pulmonary embolism (PE) has been observed, particularly at higher doses.[22][23][24][25]

Q5: How can I minimize the off-target effects of Tofacitinib in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective dose: Conduct a thorough dose-response study to identify the minimum dose that achieves the desired therapeutic effect.

  • Consider the dosing regimen: In some models, once-daily dosing has been shown to be as effective as twice-daily dosing at a higher total daily dose, potentially reducing overall exposure and off-target effects.[4]

  • Monitor for adverse effects: Regularly monitor animal health, including body weight, and consider periodic blood collection for hematology, clinical chemistry (liver enzymes, lipids), and D-dimer levels to assess for off-target toxicities.

  • Refine the administration route: While oral gavage is common, other routes like subcutaneous injection could be explored to alter the pharmacokinetic profile and potentially reduce off-target effects.

Troubleshooting Guides

Issue 1: High variability in therapeutic response between animals.
Potential Cause Troubleshooting Step
Improper drug administration Ensure consistent and accurate dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the trachea. Utilize standardized procedures for restraint and administration.[7][10][26][27][28]
Incomplete drug suspension This compound may not be fully soluble in all vehicles. Ensure the formulation is a homogenous suspension and is well-mixed before each dose is drawn.
Variability in animal metabolism Differences in cytochrome P450 (CYP) enzyme activity (primarily CYP3A4) can affect Tofacitinib metabolism.[6] Consider using animals from a genetically homogenous background.
Underlying health status of animals Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Subclinical infections or other health issues can impact drug response.
Issue 2: Unexpected adverse events or toxicity.
Potential Cause Troubleshooting Step
Dose is too high Reduce the dose. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Off-target pharmacology Monitor for known off-target effects. For example, if you observe signs of bleeding or thrombosis, consider measuring coagulation parameters. If animals show signs of illness, screen for opportunistic infections.
Vehicle-related toxicity Run a control group treated with the vehicle alone to rule out any adverse effects of the formulation components.
Drug-drug interactions If Tofacitinib is being co-administered with other compounds, consider the potential for interactions that may alter its metabolism and lead to increased exposure and toxicity.
Issue 3: Difficulty with oral gavage administration.
Potential Cause Troubleshooting Step
Animal stress and resistance Handle animals frequently before the experiment to acclimatize them to the procedure. Ensure proper and gentle restraint techniques.[7][27]
Incorrect gavage needle size Use a gavage needle of the appropriate length and gauge for the size of the mouse. The needle should reach from the mouth to the last rib without being inserted too far.[7][28]
Risk of esophageal or tracheal injury Ensure the gavage needle has a ball tip to minimize trauma. Do not force the needle; if resistance is met, withdraw and re-attempt. If the animal shows signs of distress or gurgling, the needle may be in the trachea.[7][10][28]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Tofacitinib in a Mouse Model of Psoriasis and Arthritis [3]

Dose (mg/kg/day, oral gavage)Treatment DurationOn-Target Effect (Ankle Thickness Reduction)
502 weeksSignificant decrease (vehicle: 3.9 mm vs tofacitinib: 1.9 mm, p=0.001)

Table 2: Dose-Dependent Inhibition of STAT Phosphorylation by Tofacitinib in Human Rheumatoid Arthritis Patients [6]

Tofacitinib DoseTreatment DurationCell TypeCytokine Stimulus% Inhibition of STAT Phosphorylation (Mean)
5 mg twice daily3 monthsCD4+ T cellsIFN-α~60%
5 mg twice daily3 monthsCD4+ T cellsIL-2, IL-4, IL-15, IL-21~50-73%
5 mg twice daily3 monthsMonocytesIL-10~10%

Table 3: Incidence of Adverse Events in Tofacitinib Clinical Trials

Adverse EventTofacitinib DoseIncidence RateReference
Venous Thromboembolism (VTE)5 mg twice daily1.2%[23]
10 mg twice daily2.3%[23]
ALT/AST > 3x Upper Limit of Normal1-10 mg twice daily3%[6]
Hepatitis B Virus (HBV) Reactivation (HBsAg+ patients without prophylaxis)Not specified33.3%[18]
Herpes Zoster10 mg twice daily (dose escalation)7.6 patients with events/100 patient-years[29][30]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Arthritis

Materials:

  • This compound

  • Vehicle: 0.5% methylcellulose and 0.025% Tween 20 in sterile water

  • Oral gavage needles (flexible plastic or stainless steel with ball tip, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of Tofacitinib Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare the vehicle solution.

    • Weigh the this compound and suspend it in the vehicle to the final desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 3.75 mg/mL).

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.[7][27]

  • Oral Gavage:

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse from the tip of the nose to the last rib.[28]

    • Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not apply force.

    • Once the needle is in the esophagus, slowly administer the Tofacitinib suspension.[10]

    • Withdraw the needle gently and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and at regular intervals.[26]

    • Monitor for the development of arthritis using a standardized scoring system.

Protocol 2: Assessment of Off-Target Effects on Liver Function

Materials:

  • Blood collection supplies (e.g., microtainer tubes with heparin or for serum separation)

  • Centrifuge

  • Biochemistry analyzer

Procedure:

  • Blood Collection:

    • At baseline and at selected time points during the study, collect a small volume of blood from the mice (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia).

  • Sample Processing:

    • For plasma, centrifuge the heparinized blood sample to separate the plasma.

    • For serum, allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis:

    • Analyze the plasma or serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a biochemistry analyzer.

  • Data Analysis:

    • Compare the ALT and AST levels in the Tofacitinib-treated groups to the vehicle-treated control group and to baseline levels. A significant increase in these enzymes may indicate potential hepatotoxicity.[6][16]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene Gene Transcription STAT_dimer->Gene 6. Nuclear Translocation & Gene Activation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model (e.g., Collagen-Induced Arthritis) dose_selection Dose Range Selection (e.g., 15, 30, 50 mg/kg) animal_model->dose_selection formulation Prepare Tofacitinib Formulation dose_selection->formulation administration Daily Drug Administration (e.g., Oral Gavage) formulation->administration monitoring Monitor Animal Health & Disease Progression administration->monitoring on_target On-Target Assessment (pSTAT, Cytokines) monitoring->on_target off_target Off-Target Assessment (Liver Enzymes, Lipids, CBC) monitoring->off_target data_analysis Data Analysis & Interpretation on_target->data_analysis off_target->data_analysis

Caption: Workflow for in vivo Tofacitinib dose optimization.

Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent Results or Adverse Events Observed check_dose Verify Dosing Calculation & Formulation start->check_dose check_admin Review Administration Technique start->check_admin check_vehicle Assess Vehicle for Toxicity start->check_vehicle check_animals Evaluate Animal Health Status start->check_animals adjust_dose Adjust Dose check_dose->adjust_dose refine_protocol Refine Administration Protocol check_admin->refine_protocol change_vehicle Change Vehicle check_vehicle->change_vehicle exclude_animals Exclude Unhealthy Animals check_animals->exclude_animals

Caption: Troubleshooting logic for in vivo Tofacitinib studies.

References

Addressing variability in experimental results with Tofacitinib Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofacitinib Citrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Janus kinases (JAKs), which are intracellular enzymes crucial for signal transduction of various cytokines and growth factors involved in immune responses and hematopoiesis.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][3] This inhibition disrupts the JAK-STAT signaling pathway. When a cytokine binds to its receptor, associated JAKs are activated and phosphorylate each other.[4] These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[1] The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in the immune response.[1][4] By blocking JAKs, Tofacitinib prevents STAT phosphorylation, thereby downregulating the inflammatory response.[1][2]

Q2: What are the common applications of this compound in a research setting?

In research, Tofacitinib is widely used to study the role of the JAK-STAT pathway in various biological processes, particularly in the context of autoimmune and inflammatory diseases. Common applications include investigating its effects on immune cell activation, proliferation, and cytokine production in cell culture models.[5][6] It is also used in animal models of diseases like rheumatoid arthritis to study its anti-inflammatory and disease-modifying effects.[6][7]

Q3: What is the difference between in vitro and in vivo effects of Tofacitinib?

While in vitro studies provide valuable insights into the direct effects of Tofacitinib on specific cell types and signaling pathways, in vivo effects can be more complex. Studies have shown that the inhibitory effects of Tofacitinib on cytokine-induced STAT phosphorylation can be less pronounced in vivo compared to in vitro findings for certain pathways.[8] For instance, the inhibition of IL-10-induced STAT3 phosphorylation in monocytes was found to be lower in vivo.[8] Furthermore, Tofacitinib can also downregulate the expression of JAK-STAT pathway components in vivo, which may modulate its overall effects.[8]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

Possible Causes and Solutions:

  • Cell Line/Type Differences: Different cell types exhibit varying sensitivities to Tofacitinib due to differences in the expression levels of JAKs, cytokine receptors, and other signaling components.

    • Recommendation: Always use the same cell line and passage number for comparable experiments. Be aware that primary cells may have more inherent variability than established cell lines.

  • Cytokine Stimulant: The specific cytokine used to activate the JAK-STAT pathway can significantly influence the observed IC50 value. Tofacitinib shows different potencies for pathways activated by different cytokines. For example, it potently suppresses signaling by common-γ-chain cytokines like IL-2, IL-4, IL-15, and IL-21 which rely on JAK1/JAK3.[8][9]

    • Recommendation: Maintain consistency in the type and concentration of the cytokine stimulant used across all related experiments.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all affect the apparent potency of Tofacitinib.

    • Recommendation: Standardize all assay parameters and document them meticulously.

Issue 2: Lower than expected inhibition of STAT phosphorylation.

Possible Causes and Solutions:

  • Suboptimal Tofacitinib Concentration: The effective concentration of Tofacitinib can vary significantly depending on the cell type and the specific JAK-STAT pathway being investigated.[8]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Refer to published literature for typical concentration ranges for your cell type of interest.

  • Tofacitinib Stability: Tofacitinib, like any chemical compound, can degrade over time, especially with improper storage.

    • Recommendation: Store this compound as recommended by the manufacturer, typically as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Constitutively Active Pathway: In some disease models or cell lines, the JAK-STAT pathway may be constitutively active, requiring higher concentrations of Tofacitinib for effective inhibition.[8]

    • Recommendation: Assess the baseline level of STAT phosphorylation in your unstimulated control cells.

Issue 3: Cytotoxic effects observed in cell culture.

Possible Causes and Solutions:

  • High Tofacitinib Concentration: At high concentrations, Tofacitinib can exhibit cytotoxic effects in some cell lines. For example, cytotoxic effects in fibroblast cell lines have been observed starting at 100 nM.[10]

    • Recommendation: Determine the cytotoxic threshold for your specific cell line by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assays.

  • Solvent Toxicity: The solvent used to dissolve Tofacitinib (commonly DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Data Presentation

Table 1: Tofacitinib IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation in Various Human Cell Types

Cytokine StimulantJAK/STAT PathwayCell TypeIC50 (nM)Reference
IL-2JAK1/3-pSTAT5CD4+ T cells1-10[11]
IL-4JAK1/3-pSTAT6CD4+ T cells1-10[11]
IL-15JAK1/3-pSTAT5CD4+ T cells1-10[11]
IL-21JAK1/3-pSTAT3CD4+ T cells1-10[11]
IFN-γJAK1/2-pSTAT1Monocytes10-100[11]
IL-6JAK1/2-pSTAT3CD4+ T cells10-100[12]
GM-CSFJAK2/2-pSTAT5Monocytes>100[11]

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation

  • Cell Preparation:

    • Culture cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line) to the desired density in appropriate culture medium.

    • For suspension cells, harvest by centrifugation and resuspend in serum-free medium. For adherent cells, detach using a non-enzymatic cell dissociation solution.

    • Aliquot cells into a 96-well plate.

  • Tofacitinib Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the diluted Tofacitinib or vehicle control (e.g., DMSO) to the appropriate wells.

    • Pre-incubate the cells with Tofacitinib for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare the desired cytokine (e.g., IL-6, IFN-γ) at a concentration known to induce robust STAT phosphorylation.

    • Add the cytokine to the wells and incubate for a short period (typically 15-30 minutes) at 37°C.

  • Cell Lysis and Protein Analysis:

    • Terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Collect the cell lysates.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Analyze the levels of phosphorylated STAT (p-STAT) and total STAT by Western blotting or flow cytometry using specific antibodies.

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere (if applicable).

    • Treat the cells with a range of Tofacitinib concentrations and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[10][13]

  • Cell Harvesting:

    • For suspension cells, gently mix and collect a sample.

    • For adherent cells, wash with PBS and detach using trypsin or a cell scraper. Resuspend in culture medium.

  • Staining and Counting:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[13]

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer or use an automated cell counter.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation:

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

JAK_STAT_Pathway Tofacitinib Mechanism of Action in the JAK-STAT Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocates & Activates

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and gene transcription.

Experimental_Workflow General Experimental Workflow for Tofacitinib Efficacy Testing Start Start Cell_Culture Prepare Cell Culture Start->Cell_Culture Tofacitinib_Treatment Treat with Tofacitinib (Dose-Response) Cell_Culture->Tofacitinib_Treatment Cytokine_Stimulation Stimulate with Cytokine Tofacitinib_Treatment->Cytokine_Stimulation Assay Perform Assay (e.g., Western Blot, Flow Cytometry) Cytokine_Stimulation->Assay Data_Analysis Analyze Data (e.g., IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Tofacitinib's in vitro efficacy.

Troubleshooting_Tree Troubleshooting Variability in Tofacitinib Experiments Variability High Variability in Results? Check_Cells Consistent Cell Line & Passage? Variability->Check_Cells Yes Check_Cytokine Consistent Cytokine Type & Concentration? Check_Cells->Check_Cytokine Yes Solution_Cells Standardize Cell Source and Passage Number Check_Cells->Solution_Cells No Check_Assay Standardized Assay Conditions? Check_Cytokine->Check_Assay Yes Solution_Cytokine Use Consistent Cytokine Preparation and Dose Check_Cytokine->Solution_Cytokine No Solution_Assay Standardize All Assay Parameters Check_Assay->Solution_Assay No Resolved Issue Resolved Check_Assay->Resolved Yes Solution_Cells->Resolved Solution_Cytokine->Resolved Solution_Assay->Resolved

Caption: Decision tree for troubleshooting experimental variability.

References

Strategies to improve the stability of Tofacitinib Citrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Tofacitinib Citrate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and ionic strength.[1][2][3] To enhance stability, it is recommended to use a low pH buffer, maintain low temperatures, and minimize the ionic strength of the solution.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: this compound exhibits maximum stability in acidic conditions, specifically within a pH range of 2.0 to 5.0.[1][2][3] Under more basic conditions, the rate of degradation increases significantly.[1]

Q3: How does temperature affect the stability of this compound solutions?

A3: The degradation of this compound is temperature-dependent and follows apparent first-order kinetics.[1][2][3] To maximize stability, it is crucial to minimize the temperature.[1][2][3] Studies have shown virtually no degradation at 4°C.[1]

Q4: What is the impact of ionic strength on the stability of this compound?

A4: The stability of this compound is inversely related to the ionic strength of the solution.[1][2] To ensure maximum stability, the ionic strength of the solution should be kept to a minimum.[1][2]

Q5: What are the known degradation pathways for this compound in solution?

A5: this compound is susceptible to degradation through hydrolysis and oxidation.[4][5][6][7][8] It undergoes base-catalyzed hydrolysis and is also prone to degradation under acidic and oxidative conditions.[1][4][7][8][9][10] The amide and cyano positions, as well as the pyrrole ring, are particularly susceptible to degradation.[5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in solution. High pH of the solution.Adjust the pH of the solution to the optimal range of 2.0-5.0 using an appropriate buffer system (e.g., acetate or citrate).[1][2][3]
High storage temperature.Store the solution at a lower temperature, ideally at 4°C, to minimize degradation.[1]
High ionic strength of the buffer.Use a buffer with a low ionic strength (e.g., 0.2 M or lower) to improve stability.[1][5]
Precipitation of this compound from solution. pH is above the pKa of Tofacitinib (pKa = 5.2), leading to decreased solubility.Lower the pH of the solution to below the pKa to increase solubility. Solubility is significantly higher at pH 2.2 (5.2 mg/mL) and 3.5 (1.8 mg/mL) compared to its intrinsic solubility (0.147 mg/mL).[1][2][5]
Inconsistent analytical results in stability studies. Inadequate analytical method to separate degradants from the parent compound.Utilize a stability-indicating HPLC or HPTLC method that can effectively resolve this compound from its degradation products.[4][11]
Solution instability during the analytical run.Ensure the stability of the sample solution in the autosampler by maintaining a low temperature (e.g., 4°C).[12][13]

Quantitative Data Summary

Table 1: Effect of pH on this compound Solubility

pHSolubility (mg/mL)
2.25.2[2][5]
3.51.8[2][5]
Intrinsic0.147[2][5]

Table 2: Summary of Forced Degradation Studies of this compound

Stress Condition Reagent/Condition Observation
Acid Hydrolysis 0.1 N HCl, 80°C, 3 hoursUnstable, degraded into three products.[4]
Base Hydrolysis 0.1 N NaOH, Room Temp, 3 hoursUnstable, degraded into four products.[4]
Oxidative Degradation 6% H₂O₂, 48 hours, Room TempStable, no degradation products observed.[4]
Neutral Hydrolysis Water, Reflux, 24 hoursStable, no degradation products found.[4]
Thermal Degradation 80°C, 24 hoursStable, no degradation product found.[4]
Photolytic Degradation UV light, 24 hours, Room TempStable, no degradation products found.[4]

Note: Stability can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Buffer Preparation : Prepare a series of buffers (e.g., acetate, citrate, phosphate, borate) covering a pH range from 2.0 to 9.0 at a constant ionic strength (e.g., 0.2 M).[1]

  • Sample Preparation : Prepare triplicate samples of this compound at a target concentration (e.g., 150 µg/mL) in each buffer.[1]

  • Incubation : Incubate the samples at various temperatures (e.g., 4, 25, 37, 48, and 67°C).[1]

  • Sampling and Analysis : At predetermined time points, withdraw aliquots from each sample. Analyze the concentration of this compound using a validated reverse-phase high-performance liquid chromatography (HPLC) method.[1]

  • Data Analysis : Determine the degradation rate constants (k) from the slope of the log-linear regression of this compound concentration versus time to assess the apparent first-order degradation kinetics.[1]

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis : Treat a solution of this compound with 0.1 N HCl and reflux at 80°C for 3 hours.[4]

  • Base Hydrolysis : Treat a solution of this compound with 0.1 N NaOH at room temperature for 3 hours.[4]

  • Oxidative Degradation : Treat a solution of this compound with 6% H₂O₂ at room temperature for 48 hours.[4]

  • Photolytic Degradation : Expose a solution of this compound to UV light for 24 hours at room temperature.[4]

  • Thermal Degradation : Expose a solid sample of this compound to 80°C in a hot air oven for 24 hours.[4]

  • Analysis : Analyze the stressed samples using a stability-indicating HPTLC method with a mobile phase of Chloroform: Methanol (9.5:0.5, v/v) and detection at 287 nm to resolve the parent drug from any degradation products.[4]

Visualizations

Tofacitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Tofacitinib Tofacitinib Citrate Tofacitinib->JAK Inhibition STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerization Gene Gene Transcription Dimer->Gene Translocation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Stability_Troubleshooting_Workflow Start Start: Solution Instability Observed Check_pH Check pH of Solution Start->Check_pH Adjust_pH Adjust pH to 2.0-5.0 Check_pH->Adjust_pH pH > 5.0 Check_Temp Check Storage Temperature Check_pH->Check_Temp pH is Optimal Adjust_pH->Check_Temp Adjust_Temp Store at Lower Temperature (e.g., 4°C) Check_Temp->Adjust_Temp Temp > 4°C Check_Ionic_Strength Check Ionic Strength Check_Temp->Check_Ionic_Strength Temp is Optimal Adjust_Temp->Check_Ionic_Strength Adjust_Ionic_Strength Use Low Ionic Strength Buffer Check_Ionic_Strength->Adjust_Ionic_Strength High Ionic Strength Stable Solution Stabilized Check_Ionic_Strength->Stable Ionic Strength is Optimal Adjust_Ionic_Strength->Stable

Caption: Troubleshooting workflow for this compound solution instability.

Logical_Relationship_Stability_Factors cluster_factors Influencing Factors cluster_conditions Optimal Conditions Stability This compound Solution Stability pH pH Low_pH Low pH (2.0-5.0) pH->Low_pH is a factor for Temperature Temperature Low_Temp Low Temperature Temperature->Low_Temp is a factor for Ionic_Strength Ionic Strength Low_Ionic_Strength Low Ionic Strength Ionic_Strength->Low_Ionic_Strength is a factor for Low_pH->Stability improves Low_Temp->Stability improves Low_Ionic_Strength->Stability improves

Caption: Factors influencing this compound solution stability.

References

Technical Support Center: Refining Tofacitinib Citrate Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration of Tofacitinib Citrate in preclinical animal models. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Tofacitinib? A1: Tofacitinib is a Janus kinase (JAK) inhibitor.[1] It interferes with the JAK-STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors from outside the cell into the nucleus to influence DNA transcription.[1] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[2] This inhibition suppresses the production of inflammatory mediators, making it effective in models of autoimmune diseases like rheumatoid arthritis.[1][3][4]

Q2: What are the key factors affecting the solubility and stability of this compound? A2: The solubility and stability of this compound are highly dependent on pH, temperature, and ionic strength.[5][6]

  • pH: Solubility is significantly higher in acidic conditions. For example, its aqueous solubility is 5.2 mg/mL at pH 2.2 and 1.8 mg/mL at pH 3.5, but drops to as low as 0.147 mg/mL at neutral pH.[5][6] Solubility decreases as the pH increases.[7][8]

  • Stability: Tofacitinib is most stable in acidic conditions (below pH 5.0) at low temperatures and low ionic strengths.[5][6] It undergoes degradation via base catalysis in aqueous solutions.[6]

  • Co-solvents: The use of co-solvents like ethanol or propylene glycol can increase solubility at neutral pH, although this increase may not be sufficient for high-concentration dosing.[5]

Q3: What are the most common administration routes and vehicles for this compound in animal studies? A3: The most common route is oral administration, typically via gavage, though administration in drinking water or via osmotic pumps has also been reported.

  • Oral Gavage: This is a precise method for dose delivery. Common vehicles include aqueous solutions adjusted to an acidic pH, or suspensions in vehicles like 0.5% methylcellulose.[9][10]

  • Drinking Water: For less stressful, continuous administration, Tofacitinib can be dissolved in drinking water, often with 0.1% sucrose to improve palatability.[11]

  • Osmotic Pumps: For continuous, long-term delivery at a controlled rate, osmotic pumps can be implanted subcutaneously. A common vehicle for this method is PEG300.[2]

Q4: Are there known side effects or toxicities in animal models? A4: The primary toxicity observed in animal studies is related to its immunosuppressive activity.[9] This can lead to an increased susceptibility to infections.[12] In a 39-week study in monkeys, lymphoma was observed in high-dose animals that were also positive for lymphocryptovirus, likely related to immune suppression.[9] Other reported side effects in clinical trials include diarrhea, headache, and high blood pressure.[1] Acute oral toxicity studies in Wistar rats showed no toxicity at doses up to 300 mg/kg.[13]

Troubleshooting Guides

Problem: My this compound solution is precipitating during preparation or storage.

Potential Cause Troubleshooting Step Explanation
pH is too high (close to neutral) Lower the pH of the aqueous vehicle to between 2.0 and 5.0 using a suitable buffer (e.g., citrate buffer).This compound's solubility is significantly higher in acidic conditions. Maximum stability is achieved below pH 5.0.[5][6]
Solution is supersaturated Gently warm the solution while stirring. If precipitation persists, consider increasing the vehicle volume or adding a co-solvent.Warming can help dissolve the compound. However, for stability, solutions should be stored at low temperatures.[5][6]
Incorrect Vehicle For suspensions, ensure adequate homogenization. For solutions, confirm the vehicle's pH.A suspension requires uniform particle distribution. For solutions, pH is the most critical factor for maintaining solubility.[5][8]
Storage Temperature is too high Store prepared solutions at low temperatures (e.g., 4°C).Lower temperatures enhance the stability of Tofacitinib in solution.[5][6]

Problem: I am observing inconsistent results or lack of efficacy in my animal model.

Potential Cause Troubleshooting Step Explanation
Inadequate Bioavailability Confirm the formulation is fully solubilized or properly suspended before each dose. For oral gavage, ensure correct technique to deliver the full dose to the stomach.The bioavailability of Tofacitinib can be affected by its formulation. In rats, oral bioavailability was reported to be around 29.1% for a 10 mg/kg dose.[14]
Dosing Time Consider the circadian rhythms of inflammatory cytokines in your model. Administering the drug when these cytokines begin to increase may improve efficacy.One study in mice with arthritis found that dosing at 5:00 was significantly more effective than dosing at 17:00.[10]
Incorrect Dosage Review literature for established effective dose ranges in your specific animal model and disease. Doses can range from 6.2 mg/kg in rat arthritis models to 50 mg/kg in mouse psoriasis models.[2][15]The dose required can vary significantly between species and disease models.
Drug Degradation Prepare solutions fresh daily. Protect from light and store at low temperatures.Tofacitinib can degrade under certain conditions, especially at higher pH and temperatures.[16]

Quantitative Data Summary

Table 1: Solubility of this compound in Aqueous Solutions

pHSolubility (mg/mL)Reference
Intrinsic (pH > 5.2)0.147[5][6]
2.25.2[5][6]
3.51.8[5][6]
1.0 - 3.93.48 - 28[8]
4.53 - 8.00.20 - 0.59[8]

Protocols and Methodologies

Protocol 1: Preparation and Administration of this compound via Oral Gavage (Suspension)

This protocol is adapted from methodologies used in rodent arthritis models.[2][10]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.025% (v/v) Tween 20 in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for rats)

  • Syringes

Methodology:

  • Vehicle Preparation:

    • To prepare 100 mL of vehicle, heat approximately 50 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of methylcellulose while stirring vigorously to disperse.

    • Add 25 µL of Tween 20.

    • Add the remaining 50 mL of cold sterile water and continue to stir on a magnetic stirrer in a cold bath until the solution is clear and uniform. Store at 4°C.

  • Tofacitinib Suspension Preparation (Example for a 10 mg/kg dose in a 200g rat at 5 mL/kg volume):

    • Dose Calculation: 10 mg/kg * 0.2 kg = 2 mg of Tofacitinib per rat.

    • Concentration Calculation: 2 mg / (5 mL/kg * 0.2 kg) = 2 mg/mL.

    • Weigh the required amount of this compound powder.

    • If necessary, use a mortar and pestle to triturate the powder to a fine consistency.

    • Add a small amount of the prepared vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

    • Use a magnetic stirrer to keep the suspension homogenous before and during dosing.

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the homogenous suspension into a syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the dose.

    • Monitor the animal briefly after dosing to ensure there are no signs of distress.

Visualizations

JAK_STAT_Pathway Tofacitinib's Mechanism of Action on the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 5. Translocation & Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 6. Transcription Experimental_Workflow Experimental Workflow for Tofacitinib Oral Gavage Study cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase A 1. Calculate Dose & Formulation Concentration B 2. Prepare Vehicle (e.g., 0.5% Methylcellulose) A->B C 3. Weigh this compound B->C D 4. Create Homogenous Suspension C->D E 5. Acclimatize Animals D->E F 6. Administer Dose via Oral Gavage E->F G 7. Monitor for Adverse Events F->G H 8. Collect Samples (Blood, Tissue) G->H I 9. Analyze Efficacy Endpoints (e.g., Paw Swelling) H->I J 10. Perform Biomarker Analysis (e.g., Cytokine Levels) I->J K 11. Statistical Analysis & Interpretation J->K Troubleshooting_Logic Troubleshooting Logic for Formulation Issues Start Issue: Drug Precipitation Q1 Is the vehicle aqueous? Start->Q1 A1_Yes Check pH of the solution Q1->A1_Yes Yes A1_No Vehicle is a suspension (e.g., Methylcellulose) Q1->A1_No No Q2 Is pH < 5.0? A1_Yes->Q2 A2_No Action: Lower pH with a biocompatible acid/buffer Q2->A2_No No A2_Yes Possible Issue: Concentration exceeds solubility limit at this pH Q2->A2_Yes Yes A2_No->A1_Yes Re-check A3 Action: Increase vehicle volume or reformulate as suspension A2_Yes->A3 Q3 Was the mixture homogenized properly? A1_No->Q3 A3_No Action: Use homogenizer or ensure continuous stirring Q3->A3_No No A3_Yes Possible Issue: Particle size too large or incorrect vehicle viscosity Q3->A3_Yes Yes A3_No->A1_No Re-prepare A4 Action: Triturate powder before adding to vehicle. Verify vehicle prep. A3_Yes->A4

References

Best practices for long-term storage of Tofacitinib Citrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tofacitinib Citrate

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of this compound due to its high solubility.[1][2][3] Dimethylformamide (DMF) and ethanol are also viable options, though solubility is lower compared to DMSO.[1][4] For experiments requiring aqueous solutions, it is best practice to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: How should I store the solid this compound compound?

A2: The solid, crystalline form of this compound is stable for years when stored correctly.[1][2] For long-term storage, -20°C is recommended.[1][4][5] Some suppliers indicate that the solid is stable for at least two years at room temperature when protected from light and moisture.[2] Always refer to the manufacturer's specific recommendations.

Q3: What is the best temperature for long-term storage of stock solutions?

A3: For long-term stability, this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C.[5][6] Storage at -80°C can preserve the solution for up to two years, while storage at -20°C is suitable for up to one year.[6]

Q4: How long are my stock solutions stable?

A4: The stability of your stock solution depends on the solvent and storage temperature.

  • DMSO stock solutions: Stable for several months when stored at or below -20°C.[3] One supplier suggests stability for up to 2 years at -80°C.[6]

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1] The stability of Tofacitinib in aqueous conditions is highly dependent on pH, temperature, and ionic strength.[7][8]

Q5: My this compound is not dissolving properly. What should I do?

A5: If you encounter solubility issues, consider the following troubleshooting steps:

  • Ensure you are using an appropriate solvent, such as DMSO.[3]

  • Gentle warming of the solution can aid dissolution in DMSO.[3]

  • Sonication can also be used to help dissolve the compound.[6]

  • For aqueous buffers, remember that this compound is sparingly soluble. Prepare a concentrated stock in DMSO first before diluting.[1]

Q6: Can I store my working solutions in the refrigerator (4°C)?

A6: Short-term storage at 4°C (days to weeks) is possible, but for long-term storage (months to years), freezing at -20°C is strongly recommended.[5] Aqueous solutions should be prepared fresh and not stored.[1]

Q7: Should I be concerned about repeated freeze-thaw cycles?

A7: Yes. To prevent degradation and ensure experimental consistency, it is highly recommended to aliquot the stock solution into single-use volumes after preparation. This practice minimizes the impact of repeated freeze-thaw cycles.[6]

Q8: What factors influence the stability of this compound in aqueous solutions?

A8: The stability of this compound in aqueous media is primarily affected by three factors:

  • pH: Maximum stability is achieved under acidic conditions, specifically within a pH range of 2.0 to 5.0.[7][8] The compound undergoes degradation via base catalysis in more alkaline conditions.[7][8]

  • Temperature: Lower temperatures promote stability.[7][8]

  • Ionic Strength: Stability is maximized at lower ionic strengths.[7][8]

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for the handling of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
DMSO5 - 20 mg/mL[1][2][3][4]
DMF5 - 20 mg/mL[1][2][4]
Ethanol~10 mg/mL (Slightly soluble)[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Aqueous Solution (pH dependent)0.20 - 28 mg/mL (pH 8 to 1)[9]

Table 2: Recommended Storage Conditions & Stability

FormSolventStorage TemperatureDurationReference
Solid PowderN/A-20°C≥ 4 years[1]
Stock SolutionDMSO-80°CUp to 2 years[6]
Stock SolutionDMSO-20°CUp to 1 year[3][6]
Aqueous SolutionBuffer2-8°CNot recommended (>1 day)[1]
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Pre-analysis: Calculate the required mass of this compound (Molecular Weight: 504.5 g/mol ) for your desired volume and concentration. For 1 mL of a 10 mM solution, you will need 5.045 mg.

  • Weighing: Accurately weigh the this compound powder in a suitable microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If necessary, warm the solution briefly (e.g., in a 37°C water bath) or sonicate until the solid is completely dissolved, resulting in a clear solution.[3][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[6]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound solutions. Specific parameters may need optimization based on available equipment.

  • Objective: To quantify the remaining concentration of this compound in a stock solution over time under specific storage conditions.

  • Sample Preparation:

    • Prepare a fresh this compound standard solution of known concentration (e.g., 150 µg/mL) in the desired buffer or solvent. This will serve as the time-zero (T0) reference.[7]

    • Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve a sample aliquot for analysis.

  • HPLC System & Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 5 µm, 2.1 mm x 150 mm).[7]

    • Mobile Phase: A gradient method is often used. For example, a gradient of water with 0.01 M ammonium acetate and acetonitrile.[7]

    • Flow Rate: Approximately 0.4 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Detection: UV detection at 287 nm.[10]

  • Analysis:

    • Generate a standard curve using freshly prepared standards of known concentrations.

    • Inject the stored samples and quantify the this compound peak area.

    • Compare the concentration of the stored samples to the T0 reference to determine the percentage of degradation. The degradation often follows apparent first-order kinetics.[7][8]

Visualizations

G Workflow for this compound Stock Solution Handling start Start: Obtain Solid This compound weigh 1. Weigh Compound start->weigh add_solvent 2. Add High-Purity Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex, Warm, or Sonicate) add_solvent->dissolve check_clarity Is Solution Clear? dissolve->check_clarity check_clarity->dissolve No aliquot 4. Aliquot into Single-Use Volumes check_clarity->aliquot Yes store 5. Store Long-Term aliquot->store storage_temp -20°C or -80°C Protect from Light store->storage_temp end Ready for Experimental Use store->end

Caption: Experimental workflow for preparing and storing this compound stock solutions.

G Factors Affecting this compound Aqueous Stability cluster_ph pH Condition cluster_temp Temperature cluster_ionic Ionic Strength stability This compound Aqueous Stability ph pH stability->ph temp Temperature stability->temp ionic Ionic Strength stability->ionic acidic Acidic (pH 2-5) ph->acidic basic Basic (> pH 5.2) ph->basic low_temp Low (e.g., 4°C) temp->low_temp high_temp High (e.g., >25°C) temp->high_temp low_ionic Low ionic->low_ionic high_ionic High ionic->high_ionic increase_stab Increases Stability decrease_stab Decreases Stability (Degradation) acidic->increase_stab basic->decrease_stab low_temp->increase_stab high_temp->decrease_stab low_ionic->increase_stab high_ionic->decrease_stab

Caption: Logical diagram of factors that influence this compound stability in aqueous solutions.

G Simplified Tofacitinib Signaling Pathway Inhibition cytokine Cytokines (e.g., IL-2, IL-4, IL-15) receptor Cytokine Receptor cytokine->receptor binds jak JAK1 / JAK3 receptor->jak activates stat STAT Protein jak->stat phosphorylates tofacitinib Tofacitinib tofacitinib->jak inhibits dimer STAT Dimerization & Nuclear Translocation stat->dimer gene Gene Transcription (Inflammation) dimer->gene

Caption: Tofacitinib inhibits the JAK/STAT signaling pathway, blocking inflammatory gene transcription.

References

Identifying and minimizing confounding variables in Tofacitinib Citrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofacitinib Citrate. The information is designed to help identify and minimize confounding variables to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[1][2] By blocking these enzymes, it interferes with the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immune responses.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), ultimately leading to a reduction in the inflammatory response.[2]

Q2: What are the optimal storage and stability conditions for this compound in a laboratory setting?

A2: For optimal stability, this compound should be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from moisture.[3] Preformulation studies indicate that its stability is dependent on pH, ionic strength, and temperature.[1] To maximize stability in solution, it is recommended to minimize ionic strength and temperature, with an optimal pH range between 2.0 and 5.0.[1] Under these conditions, degradation follows apparent first-order kinetics.[1]

Q3: What is an appropriate vehicle control for in vitro experiments with this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound in in vitro experiments. Therefore, a vehicle control containing the same concentration of DMSO used to dissolve the drug should be included in the experimental design. It's important to note that DMSO alone might have some effects on cytokine production, so normalizing the data from Tofacitinib-treated groups to the vehicle control group is crucial for accurate interpretation of results.[4]

Q4: Are there known off-target effects of Tofacitinib that could confound experimental results?

A4: While Tofacitinib preferentially inhibits JAK1 and JAK3, it can also affect JAK2 with lesser potency.[2] Unbiased phosphoproteomics studies have been conducted to investigate potential off-target activities. One study found that at concentrations effective for inhibiting stromal-induced signaling, there was no significant enrichment of off-target kinase signatures, suggesting a relatively specific activity profile within the tested system.[5] However, researchers should always consider the possibility of off-target effects and can use techniques like phosphoproteomics to investigate them within their specific experimental model.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or inconsistent dose-response curves.

  • Potential Cause:

    • Drug Instability: this compound's stability is pH and temperature-dependent.[1] Improper storage or handling of stock solutions can lead to degradation.

    • Cell Line Heterogeneity: Different cell lines or even passages of the same cell line can exhibit varying sensitivity to Tofacitinib.

    • Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect the drug's effective concentration per cell.

    • Vehicle Effects: High concentrations of the vehicle (e.g., DMSO) can have cytotoxic effects or interfere with cell signaling.[4]

  • Troubleshooting Steps:

    • Verify Drug Stability: Prepare fresh stock solutions and store them under recommended conditions (acidic pH, 4°C).[1]

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density across all wells.

    • Optimize Vehicle Concentration: Perform a vehicle toxicity assay to determine the maximum non-toxic concentration of your vehicle (e.g., DMSO) for your specific cell line.

    • Include Proper Controls: Always include untreated and vehicle-treated controls in every experiment.

Issue 2: Unexpected or paradoxical effects on cell signaling.

  • Potential Cause:

    • Feedback Loops in Signaling Pathways: Inhibition of one part of a signaling pathway can sometimes lead to the upregulation of other pathways.

    • Off-Target Effects: Although relatively specific, off-target effects on other kinases could lead to unexpected signaling events.[5]

    • Cell-Type Specific Responses: The effect of Tofacitinib can vary significantly between different cell types due to their unique signaling network architecture.[6]

  • Troubleshooting Steps:

    • Comprehensive Pathway Analysis: Use techniques like Western blotting for multiple signaling proteins or phosphoproteomics to get a broader view of the signaling changes.

    • Dose-Response Analysis: Perform a wide range of Tofacitinib concentrations to identify if the unexpected effect is dose-dependent.

    • Literature Review: Search for studies using Tofacitinib in similar cell types to see if similar effects have been reported.

In Vivo Experiments (Animal Models)

Issue 3: High variability in treatment response among animals.

  • Potential Cause:

    • Animal Stress: Frequent administration of the drug or vehicle can cause stress in experimental animals, potentially affecting the immune response and disease severity.[7]

    • Genetic Variability: Even within inbred strains, there can be some genetic drift that leads to variations in drug response.

    • Differences in Disease Induction: In models of induced disease (e.g., collagen-induced arthritis), the severity of the initial disease induction can vary between animals.

    • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different effective drug concentrations.

  • Troubleshooting Steps:

    • Refine Administration Protocol: If possible, use a less stressful administration route or reduce the frequency of administration. Always include a vehicle-treated control group that undergoes the same handling and administration procedures.[7]

    • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

    • Monitor Disease Severity: Score disease severity before and during the experiment to account for baseline differences in statistical analysis.

    • Pharmacokinetic Studies: If variability is a major concern, consider conducting a pilot pharmacokinetic study to understand the drug's behavior in your animal model.

Issue 4: Discrepancy between in vitro and in vivo results.

  • Potential Cause:

    • Complex In Vivo Environment: The in vivo environment involves complex interactions between different cell types, tissues, and the systemic circulation, which cannot be fully replicated in vitro.[6]

    • Drug Metabolism: Tofacitinib is metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19.[8] This metabolism can alter the drug's effective concentration and duration of action in vivo.

    • Bioavailability: The oral bioavailability of Tofacitinib is approximately 74%, meaning not all of the administered dose reaches the systemic circulation.[3]

  • Troubleshooting Steps:

    • Consider the Microenvironment: When interpreting results, consider the influence of the tissue microenvironment and systemic factors present in the in vivo model.

    • Correlate with Pharmacokinetics: If possible, measure Tofacitinib concentrations in plasma or target tissues to correlate drug exposure with the observed effects.

    • Use Humanized Models: For more translatable results, consider using animal models that incorporate human cells or tissues.[9]

Minimizing Confounding Variables

A confounding variable is an external factor that can influence both the independent and dependent variables, leading to a spurious association. Identifying and controlling for these variables is critical for the validity of your research.

Identifying Potential Confounding Variables

Patient-Related (Clinical Studies):

  • Age and Sex: These demographic factors can influence drug metabolism and immune responses.

  • Comorbidities: The presence of other diseases can affect the patient's response to treatment.

  • Prior or Concomitant Medications: Co-administration of other drugs can lead to drug-drug interactions.[10] For example, strong inhibitors or inducers of CYP3A4 can significantly alter Tofacitinib's plasma concentrations.[8]

  • Genetic Factors: Genetic variations in drug-metabolizing enzymes or drug targets can lead to inter-individual differences in response.

  • Disease Severity and Duration: The baseline severity and duration of the disease can impact treatment outcomes.[11]

Experimental (In Vitro & In Vivo):

  • Batch-to-Batch Variability of Reagents: Ensure consistency in the quality and concentration of all reagents, including this compound, cell culture media, and antibodies.

  • Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels for cell cultures and animal housing.

  • Investigator Bias: Implement blinding in animal studies and randomized sample processing in in vitro experiments to minimize subjective bias.

  • Choice of Model System: The choice of cell line or animal model can significantly influence the results. Ensure the model is appropriate for the research question.

Strategies for Minimizing Confounding Variables
  • Randomization: In animal studies and clinical trials, randomly assigning subjects to treatment and control groups helps to evenly distribute known and unknown confounding variables.

  • Matching: In observational studies, subjects in the treatment group can be matched with control subjects who have similar characteristics (e.g., age, sex, disease severity).

  • Statistical Control: Use statistical techniques like analysis of covariance (ANCOVA) or multivariable regression to adjust for the effects of confounding variables in the data analysis.

  • Restriction: Limit the study population to a subgroup with specific characteristics to reduce variability. For example, only including patients within a certain age range.

Data Presentation

Table 1: In Vitro IC50 Values of Tofacitinib for JAK Isoforms

JAK IsoformIC50 (nM)
JAK16.1
JAK212
JAK38.0
Tyk2176
(Data sourced from Cell Signaling Technology product information)[12]

Table 2: Pharmacokinetic Parameters of Tofacitinib in Rats with and without Co-administered Drugs

Treatment GroupCmax (μg/L)AUC(0–t) (μg/L*h)CLz/F (L/h/kg)
Tofacitinib (Control)1189.38 ± 300.082614.96 ± 440.093.85 ± 0.55
Tofacitinib + Gliquidone1725.63 ± 519.393747.19 ± 993.862.79 ± 0.58
Tofacitinib + Linagliptin3401.63 ± 1032.5311504.61 ± 2884.640.99 ± 0.23
(Data adapted from a study on drug-drug interactions)[10]

Experimental Protocols

Key Experiment: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes a general workflow for assessing the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cell line.

  • Cell Culture:

    • Culture a relevant cell line (e.g., Caco-2 for inflammatory bowel disease models) in the appropriate medium and conditions.[2]

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.[2]

  • Tofacitinib Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Replace the medium in the cell culture plate with the medium containing different concentrations of Tofacitinib or vehicle control (medium with the same concentration of DMSO).

    • Pre-incubate the cells with Tofacitinib for a specified period (e.g., 1-2 hours).[13]

  • Cytokine Stimulation:

    • Add the stimulating cytokine (e.g., TNF-α, IL-6) to the wells at a concentration known to induce a robust STAT phosphorylation response.[2][13]

    • Incubate for a short period (e.g., 15-30 minutes) to capture the peak of STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT (e.g., p-STAT3) and total STAT.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

Visualizations

JAK_STAT_Pathway Tofacitinib's Mechanism of Action in the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent gene transcription.

Experimental_Workflow General In Vitro Experimental Workflow A 1. Cell Seeding & Culture B 2. Tofacitinib Pre-treatment A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis / Sample Collection C->D E 5. Downstream Analysis (e.g., Western Blot, qPCR, ELISA) D->E

Caption: A typical workflow for in vitro Tofacitinib experiments.

Confounding_Variables Identifying and Mitigating Confounding Variables cluster_identification Identification cluster_mitigation Mitigation Strategies Patient Patient-Related (Age, Comorbidities, Genetics) Experimental Experimental (Reagent Variability, Bias) Drug Drug-Related (Interactions, Metabolism) Randomization Randomization Matching Matching Statistical_Control Statistical Control Restriction Restriction Confounding Confounding Variables Confounding->Randomization Confounding->Matching Confounding->Statistical_Control Confounding->Restriction

Caption: Key confounding variables and strategies for their mitigation in Tofacitinib research.

References

Validation & Comparative

Validating Tofacitinib Citrate's In Vivo Efficacy: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tofacitinib Citrate's in vivo efficacy, with a specific focus on its validation through knockout models. We will delve into its mechanism of action, compare its performance against other Janus kinase (JAK) inhibitors, and provide detailed experimental protocols to support further research.

This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[1] This inhibition disrupts the JAK-STAT signaling pathway, a critical route for numerous cytokines and growth factors involved in immune responses and inflammation.[2] Its efficacy has been demonstrated in various autoimmune disease models, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a multitude of cytokines that are pivotal in autoimmune and inflammatory diseases. Tofacitinib exerts its therapeutic effects by inhibiting JAK1 and JAK3, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This interruption prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

While direct experimental data on Tofacitinib's efficacy in specific JAK1 or JAK3 knockout models is limited in publicly available literature, the known immunodeficiency phenotypes of JAK3 knockout mice, which include defective T-cell and NK-cell development, strongly support the critical role of JAK3 in immune function and, by extension, the mechanism of Tofacitinib.

Comparative Efficacy of Tofacitinib in Preclinical Models

Tofacitinib has demonstrated significant efficacy in various animal models of autoimmune diseases. The following tables summarize key findings and provide a comparison with other JAK inhibitors where data is available.

Table 1: Efficacy of Tofacitinib in a Mouse Model of Arthritis

ParameterVehicle ControlTofacitinib (30 mg/kg/day)Reference
Paw Thickness (mm) IncreasedSignificantly Prevented Increase[4]
Synovial Inflammation SevereReduced[5]
Bone Resorption PresentDramatically Reduced[6]
RANKL+ Cells in Paws IncreasedReduced[6]

Table 2: Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis (Clinical Data)

JAK InhibitorTarget SpecificityACR20 Response Rate (vs. Placebo)Reference
Tofacitinib JAK1, JAK3 > JAK241.7% (5 mg bd)[1]
Baricitinib JAK1, JAK2 > TYK2-[1]
Upadacitinib JAK1-[2]
Filgotinib JAK1-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below is a generalized protocol for assessing the efficacy of Tofacitinib in a mouse model of autoimmune disease.

Experimental Workflow for In Vivo Efficacy Validation

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Disease Induction (e.g., Collagen-Induced Arthritis) Dosing Tofacitinib Administration (e.g., Oral Gavage) Induction->Dosing Randomization Monitoring Clinical Monitoring (e.g., Paw Scoring, Weight) Dosing->Monitoring Histo Histopathology (Joint Sections) Monitoring->Histo Cyto Cytokine Analysis (Serum/Tissue) Monitoring->Cyto Flow Flow Cytometry (Immune Cell Profiling) Monitoring->Flow

Figure 2: A generalized experimental workflow for in vivo studies.

Detailed Methodology: Collagen-Induced Arthritis (CIA) Model

  • Animal Model: DBA/1 mice are typically used for the CIA model.

  • Induction of Arthritis:

    • An initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.

    • A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Tofacitinib Administration:

    • This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administration via oral gavage is performed daily, starting from the day of the booster immunization, at a dose of 15-30 mg/kg.[8]

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the paws.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) can be measured by ELISA.

Comparison with Alternative JAK Inhibitors

Tofacitinib is considered a pan-JAK inhibitor, with activity against multiple JAK family members. Newer generations of JAK inhibitors have been developed with greater selectivity for specific JAKs, which may offer different efficacy and safety profiles.

JAK_Inhibitor_Comparison cluster_targets Primary JAK Targets Tofacitinib Tofacitinib (Pan-JAK) JAK1 JAK1 Tofacitinib->JAK1 JAK3 JAK3 Tofacitinib->JAK3 Baricitinib Baricitinib (JAK1/2) Baricitinib->JAK1 JAK2 JAK2 Baricitinib->JAK2 Upadacitinib Upadacitinib (JAK1) Upadacitinib->JAK1 Filgotinib Filgotinib (JAK1) Filgotinib->JAK1

Figure 3: Comparison of primary targets for different JAK inhibitors.

The choice of a specific JAK inhibitor may depend on the specific disease indication and the desired balance between efficacy and potential side effects. More selective JAK1 inhibitors, for example, are hypothesized to have a more favorable safety profile by avoiding the inhibition of JAK2, which is involved in hematopoiesis.

Conclusion

This compound is an effective immunomodulatory agent with a well-defined mechanism of action targeting the JAK-STAT pathway. While direct validation of its in vivo efficacy in specific JAK knockout models is an area for further public research, existing data from various animal models of autoimmune diseases, combined with the known phenotypes of knockout animals, provide strong evidence for its mechanism and therapeutic potential. This guide offers a framework for researchers to design and interpret in vivo studies aimed at further elucidating the role of Tofacitinib and other JAK inhibitors in health and disease.

References

Tofacitinib Citrate: A Comparative Guide to its In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological effects of Tofacitinib Citrate, from in vitro enzyme inhibition to in vivo clinical efficacy, benchmarked against other relevant therapeutic alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of key biological pathways and workflows.

In Vitro Potency and Selectivity

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), with a degree of selectivity for JAK1 and JAK3 over JAK2.[1] This selective inhibition is the foundation of its mechanism of action. The in vitro potency of Tofacitinib and other JAK inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity.

Table 1: In Vitro Potency of Tofacitinib and Comparator JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.6
Baricitinib ~5.9~5.7>400
Upadacitinib ~43~110>1000

Data compiled from multiple sources.[2][3][4]

Correlation to In Vivo Efficacy in Preclinical Models

The in vitro activity of Tofacitinib translates to efficacy in animal models of autoimmune diseases, most notably the collagen-induced arthritis (CIA) model in mice and rats, which shares pathological features with human rheumatoid arthritis.[5] In these models, Tofacitinib has been shown to reduce inflammation and joint damage in a dose-dependent manner.[6] Studies have demonstrated that the efficacy in these models correlates with the inhibition of both JAK1 and JAK3 signaling pathways.[5] A key finding from preclinical studies is that the average steady-state plasma concentration (Cave) is a primary driver of efficacy, with a Cave50 (the concentration at which 50% of the maximal response is achieved) of approximately 100 nM in the mouse CIA model.[4][7]

Clinical Efficacy in Humans

The pharmacological effects observed in vitro and in preclinical models have been successfully translated to clinical efficacy in patients with various autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[5][8][9] The efficacy of Tofacitinib in RA is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other disease activity measures, respectively.

Table 2: Comparative Clinical Efficacy in Rheumatoid Arthritis (ACR20, ACR50, and ACR70 Response Rates at Week 12/24)

Drug (Dosage)Patient PopulationACR20 (%)ACR50 (%)ACR70 (%)
Tofacitinib (5 mg BID) MTX-IR59.831.115.7
Baricitinib (4 mg QD) MTX-IR704928
Upadacitinib (15 mg QD) MTX-IR714525
Adalimumab (40 mg eow) MTX-IR633920
Placebo MTX-IR26.7-3912-175-9

Data are representative values from various Phase III clinical trials in patients with an inadequate response to methotrexate (MTX-IR).[10][11][12][13][14][15]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the signaling of numerous cytokines that are pivotal in the pathogenesis of autoimmune diseases.[16][17] By binding to the ATP-binding site of JAK enzymes, Tofacitinib prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylates STAT STAT pJAK->STAT Recruits & Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflows

The evaluation of a JAK inhibitor like Tofacitinib follows a structured workflow from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based Assay (STAT Phosphorylation) KinaseAssay->CellAssay AnimalModel Animal Model of Disease (e.g., Collagen-Induced Arthritis) CellAssay->AnimalModel PKPD Pharmacokinetics/Pharmacodynamics (PK/PD Modeling) AnimalModel->PKPD Phase1 Phase I Trials (Safety & PK in Healthy Volunteers) PKPD->Phase1 Phase2 Phase II Trials (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: A typical experimental workflow for the development of a JAK inhibitor.

In Vitro to In Vivo Correlation Logic

The successful translation of Tofacitinib from a laboratory compound to a clinical therapeutic is underpinned by a clear logical correlation between its in vitro and in vivo pharmacological effects.

IVIVC_Logic InVitroPotency In Vitro Potency (Enzyme Inhibition, IC50) CellularActivity Cellular Activity (Inhibition of STAT Phosphorylation) InVitroPotency->CellularActivity correlates with InVivoEfficacy In Vivo Efficacy (Disease Score Reduction in Animal Models) CellularActivity->InVivoEfficacy predicts PK Pharmacokinetics (Drug Exposure - Cave) PK->InVivoEfficacy drives ClinicalResponse Clinical Response (ACR Score Improvement in Patients) InVivoEfficacy->ClinicalResponse translates to

Caption: Logical flow of in vitro to in vivo correlation for Tofacitinib.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the IC50 value of Tofacitinib against specific JAK isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes are expressed and purified. A suitable peptide substrate, such as a poly(Glu, Tyr) peptide, is used.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, the peptide substrate, ATP, and varying concentrations of Tofacitinib or a vehicle control in a kinase reaction buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[18]

  • Data Analysis: The percentage of inhibition for each Tofacitinib concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[16][19]

Cellular STAT Phosphorylation Assay

Objective: To assess the functional inhibition of JAK-mediated signaling in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., human peripheral blood mononuclear cells or a cytokine-dependent cell line) is cultured. The cells are pre-incubated with various concentrations of Tofacitinib or a vehicle control for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to signal through the JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or GM-CSF for JAK2) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.[17][20]

  • Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration of the lysates is determined.

  • Detection of Phosphorylated STAT (pSTAT): The levels of specific phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[9][21][22]

  • Data Analysis: The levels of pSTAT are normalized to total STAT or a housekeeping protein. The percentage of inhibition of STAT phosphorylation at each Tofacitinib concentration is calculated, and an IC50 value is determined.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of Tofacitinib in a preclinical model of rheumatoid arthritis.

Methodology:

  • Animal Strain: A susceptible mouse strain, such as DBA/1, is used.[5][11][23]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).[12][24]

    • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[12][24]

  • Drug Administration: Tofacitinib or a vehicle control is administered to the mice, typically starting before or at the onset of clinical signs of arthritis. The drug is usually given orally once or twice daily.

  • Clinical Assessment: The mice are monitored regularly for the development and severity of arthritis. Clinical signs are scored based on paw swelling and erythema. Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.

  • Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Data Analysis: The clinical scores, body weight changes, and histopathological scores are compared between the Tofacitinib-treated and vehicle-treated groups to determine the efficacy of the compound.

Alternative Therapies

Tofacitinib is part of a class of drugs known as JAK inhibitors. Other approved JAK inhibitors for similar indications include Baricitinib (selective for JAK1 and JAK2) and Upadacitinib (selective for JAK1).[13][25][26] Biologic disease-modifying antirheumatic drugs (bDMARDs) represent another major class of therapeutics for autoimmune diseases. A prominent example is Adalimumab, a monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α).[1][2][3][10] Unlike JAK inhibitors which target intracellular signaling, Adalimumab neutralizes a key extracellular pro-inflammatory cytokine.[1][2][3]

Conclusion

This compound demonstrates a clear and predictable correlation between its in vitro inhibition of JAK enzymes, its functional suppression of the JAK-STAT signaling pathway in cellular assays, its efficacy in preclinical animal models of arthritis, and its clinical effectiveness in patients with autoimmune and inflammatory diseases. This guide provides a framework for understanding and comparing the pharmacological profile of Tofacitinib with other therapeutic alternatives, supported by quantitative data and detailed experimental methodologies.

References

A Meta-Analysis of Tofacitinib Citrate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of published studies on the therapeutic potential of Tofacitinib Citrate, an oral Janus kinase (JAK) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Tofacitinib's performance against other alternatives, supported by experimental data from meta-analyses of randomized controlled trials (RCTs).

Introduction to Tofacitinib and its Mechanism of Action

This compound is a small molecule drug that selectively inhibits Janus kinases (JAKs), specifically targeting JAK1 and JAK3.[1][2] JAKs are intracellular enzymes crucial for signaling pathways of various cytokines and growth factors that drive immune responses and inflammation.[2][3] In autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, an overactive immune system leads to chronic inflammation.

The primary mechanism of Tofacitinib involves the disruption of the JAK-STAT signaling pathway.[2] When cytokines bind to their receptors on a cell's surface, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] These activated STATs then move into the cell nucleus to regulate the expression of genes involved in the inflammatory response.[2] By inhibiting JAK1 and JAK3, Tofacitinib prevents this phosphorylation cascade, thereby reducing the production of inflammatory mediators and modulating the immune response.[2][4]

Tofacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 STAT_inactive STAT (Inactive) JAK1->STAT_inactive 3. Phosphorylation JAK3->STAT_inactive STAT_active p-STAT (Active) STAT_inactive->STAT_active Gene Gene Transcription (Inflammatory Mediators) STAT_active->Gene 4. Dimerization & Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK3

Caption: Tofacitinib inhibits JAK1/JAK3, blocking STAT phosphorylation and inflammatory gene transcription.

Meta-Analysis Methodology

Meta_Analysis_Workflow A 1. Formulate Research Question (e.g., Tofacitinib efficacy in RA) B 2. Define Inclusion/Exclusion Criteria (e.g., Randomized Controlled Trials) A->B C 3. Systematic Literature Search (PubMed, Embase, Cochrane, etc.) B->C D 4. Study Selection & Data Extraction (Efficacy outcomes, Safety data) C->D E 5. Quality Assessment & Bias Risk (Blinding, Randomization) D->E F 6. Statistical Analysis (Heterogeneity test, Data pooling) E->F G 7. Synthesize & Interpret Results (e.g., Forest Plot, Conclusion) F->G

Caption: General workflow for conducting a systematic review and meta-analysis.

Comparative Efficacy of Tofacitinib

Meta-analyses of Phase II and Phase III clinical trials have consistently demonstrated the efficacy of Tofacitinib across several autoimmune diseases. The following tables summarize key efficacy endpoints compared to placebo and other active treatments.

3.1. Rheumatoid Arthritis (RA)

For patients with an inadequate response to conventional synthetic DMARDs (csDMARDs) like methotrexate, Tofacitinib shows significant improvement in RA symptoms.[9][10] The primary efficacy endpoint in RA trials is the American College of Rheumatology (ACR) response rate.

Treatment GroupACR20 Response Rate (Risk Ratio vs. Placebo)ACR50 Response Rate (Risk Ratio vs. Placebo)
Tofacitinib 5 mg BID 2.20 (at 12 weeks)[9][10]2.91 (at 12 weeks)[9][10]
Tofacitinib 10 mg BID 2.38 (at 12 weeks)[9][10]3.32 (at 12 weeks)[9][10]
Adalimumab (TNF inhibitor) Tofacitinib + MTX was non-inferior to Adalimumab + MTX[11]Tofacitinib + MTX was non-inferior to Adalimumab + MTX[11]
Baricitinib (JAK inhibitor) Shown to be a therapeutic alternative to other JAK inhibitors[12][13]Shown to be a therapeutic alternative to other JAK inhibitors[12][13]
Upadacitinib (JAK inhibitor) Tofacitinib showed lower ACR20 efficacy than upadacitinib in one indirect comparison[13]No significant differences in other comparisons[13]

BID: twice daily. MTX: Methotrexate.

3.2. Psoriatic Arthritis (PsA) & Plaque Psoriasis

Tofacitinib is effective in treating both the joint and skin manifestations of psoriatic disease.[14] Key endpoints include ACR20 for arthritis and Psoriasis Area and Severity Index (PASI) 75, which indicates a 75% reduction in skin lesion severity.

IndicationTreatment GroupKey Efficacy Endpoint (vs. Placebo)
Psoriatic Arthritis Tofacitinib 5 mg & 10 mg BIDSignificantly higher ACR20/50 and PASI75 response rates[14]
Adalimumab (TNF inhibitor)Tofacitinib showed comparable results in improving dactylitis[15]
Plaque Psoriasis Tofacitinib 5 mg & 10 mg BIDSignificantly improved PASI75 and Physician's Global Assessment (PGA) response[14][16]
IL-17 / IL-23 InhibitorsThese biologics are often preferred for severe skin disease and may show higher PASI75 responses[15]

3.3. Ulcerative Colitis (UC)

For patients with moderately to severely active UC, particularly those who have failed anti-TNF therapy, Tofacitinib has been shown to induce and maintain clinical remission.[17]

Patient PopulationTreatment ComparisonOutcome for Induction of Clinical Remission
Biologic-Naïve Tofacitinib vs. Infliximab / VedolizumabInfliximab and Vedolizumab ranked highest[17]
Anti-TNF-α Experienced Tofacitinib vs. other biologicsTofacitinib performed better than other treatments[17]
Anti-TNF-α Experienced Tofacitinib vs. UstekinumabNo significant difference in steroid-free clinical remission at 52 weeks[18]

Comparative Safety Profile

The safety profile of Tofacitinib is a critical consideration. Meta-analyses have evaluated a range of adverse events (AEs), with data suggesting a profile generally consistent with biologic DMARDs, though with some specific risks.[19]

Adverse Event CategoryTofacitinib (5 mg & 10 mg BID)Comparator (Placebo / bDMARDs)
Overall Adverse Events (AEs) Incidence statistically higher than placebo in psoriasis trials[16]Lower incidence than Tofacitinib
Serious Infections Incidence rate (IR) of ~2.4 per 100 patient-years.[19] IR is comparable to baricitinib and bDMARDs.[19]Varies by agent; Tofacitinib showed similar adjusted risk to Adalimumab and Tocilizumab[19]
Herpes Zoster (Shingles) Increased risk compared to bDMARDs; considered a class effect of JAK inhibitors[19]Lower risk than JAK inhibitors
Cardiovascular Events & Thromboembolism Safety concerns have led to class-wide regulatory restrictions for JAK inhibitors[20]Varies by agent; this is a key area of ongoing research and monitoring
Laboratory Abnormalities Lower mean neutrophil counts, higher serum creatinine, and changes in LDL/HDL cholesterol levels compared to placebo[9][10]Less frequent laboratory abnormalities compared to Tofacitinib

bDMARDs: biologic Disease-Modifying Antirheumatic Drugs.

Experimental Protocols & Key Methodologies

The data presented in this guide are derived from meta-analyses of RCTs. The methodologies for assessing the primary endpoints in these trials are standardized to ensure consistency and comparability.

Clinical_Trial_Workflow cluster_setup Phase 1: Trial Setup cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis A Patient Screening (Diagnosis, Disease Activity) B Informed Consent & Baseline Assessment A->B C Randomization B->C D1 Arm 1: Tofacitinib C->D1 D2 Arm 2: Placebo C->D2 D3 Arm 3: Active Comparator C->D3 E Treatment Period (e.g., 12-24 weeks) D1->E D2->E D3->E F Endpoint Assessment (ACR20, PASI75, etc.) E->F G Safety Monitoring (Adverse Events) E->G H Statistical Analysis & Reporting F->H G->H

References

Safety Operating Guide

Proper Disposal of Tofacitinib Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Tofacitinib Citrate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental contamination and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound in a laboratory setting.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[1] this compound, as a chemical compound used in research and development, must be managed as a chemical waste product in accordance with these regulations.

Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to use a licensed hazardous material disposal company.[4] This ensures that the waste is handled, transported, and disposed of in a manner that is compliant with all applicable regulations.

Key Steps for Disposal:

  • Segregation: this compound waste should be segregated from general laboratory trash. It should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, until it is collected by a licensed disposal service.[5]

  • Licensed Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company. These companies are equipped to handle and treat chemical waste in accordance with regulatory requirements, often through high-temperature incineration.[2][4]

What to Avoid:

  • Do Not Dispose in General Trash: this compound should not be discarded in the regular trash.

  • Do Not Pour Down the Drain: To prevent environmental contamination, do not dispose of this compound in the sewer system.[5][6][7] The Safety Data Sheet (SDS) for this compound explicitly advises against allowing the product to enter drains.[7]

  • Do Not Incinerate in Standard Laboratory Furnaces: On-site incineration should only be performed in a properly equipped incinerator with an afterburner and scrubber, as recommended by some safety data sheets.[4] Standard laboratory furnaces are not suitable for this purpose.

Spillage and Contaminated Materials

In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5] The spilled material should be swept up or absorbed with an inert material and placed in a sealed container for disposal as hazardous waste.[7][8] All materials used for cleaning the spill, such as absorbent pads and contaminated PPE, must also be disposed of as hazardous waste.

Data on Disposal and Environmental Impact

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with appropriate PPE and absorbent material is_spill->contain_spill Yes collect_waste Collect waste in a designated, sealed, and labeled hazardous waste container is_spill->collect_waste No contain_spill->collect_waste store_waste Store container in a secure, well-ventilated area collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company for pickup store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Tofacitinib Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tofacitinib Citrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe laboratory practices and proper disposal.

Hazard Identification and Safety Precautions

This compound is classified with several hazards. It is harmful if swallowed, may cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Critically, it is suspected of damaging fertility or the unborn child.[2][3] Therefore, stringent adherence to safety protocols is mandatory. Do not handle the substance until all safety precautions have been read and understood.[2] General safety advice includes avoiding contact with skin, eyes, and clothing, and preventing dust formation and inhalation.[1][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][5] Standard eye protection should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][6]

  • Skin Protection:

    • Gloves: Wear impervious, protective gloves.[7] Gloves must be inspected before use and proper removal techniques (without touching the glove's outer surface) should be employed.[3][6]

    • Clothing: Wear impervious, protective clothing to prevent skin exposure.[1][4][5]

  • Respiratory Protection: If engineering controls like local exhaust ventilation are insufficient, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[5][7] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne dust.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before starting, obtain and read all special instructions and the Safety Data Sheet (SDS).[2]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1][2][3][5]

  • Wash hands thoroughly after handling the compound and before breaks.[1][2][3]

3. Storage:

  • Keep the container tightly closed.[1][3][4][5]

  • Store in a cool, dry, and well-ventilated place.[1][3][5] Some sources recommend refrigeration to maintain product quality.[4]

4. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4][6] Remove all contaminated clothing.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][6]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterwards.[3][4][6] Do not induce vomiting.[8] Call a physician or poison control center immediately.[8]

Disposal Plan

Chemical waste must be handled and disposed of according to all local, regional, and national hazardous waste regulations.[4]

1. Spill Cleanup:

  • Evacuate personnel from the area and ensure adequate ventilation.[1]

  • Wear full personal protective equipment.[1]

  • For dry spills, cover with a plastic sheet to minimize spreading.[5]

  • Carefully sweep or shovel the material into a suitable, closed, and labeled container for disposal.[3][4][5] Avoid creating dust.[4][5] A damp cloth or a filtered vacuum may be used for cleaning.[7]

  • After cleaning, flush the area with water.[5]

2. Waste Disposal:

  • Dispose of contaminated materials, including gloves and empty containers, as hazardous waste.[2][3]

  • Do not allow the product to enter drains, sewers, or water courses.[1][2][3]

Quantitative Data

Occupational Exposure Limit (OEL) data for this compound is limited. Researchers should operate under the principle of keeping exposure as low as reasonably achievable.

JurisdictionOccupational Exposure Limit (OEL) - Time-Weighted Average (TWA)
Lithuania5 mg/m³

Note: The majority of safety data sheets indicate that no specific occupational exposure limits have been established for this compound.[1][3][5]

Procedural Workflow

Tofacitinib_Handling_Workflow Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Verify Engineering Controls (Fume Hood, Eyewash) ppe 2. Don PPE - Safety Goggles - Impervious Gloves - Lab Coat prep->ppe Proceed handling 3. Handling - Weigh/Transfer in Hood - Avoid Dust Generation ppe->handling Proceed storage 4. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage After Use decon 5. Decontamination - Clean Work Surfaces - Wash Hands Thoroughly handling->decon After Task spill Spill Response - Evacuate & Ventilate - Use Spill Kit & Full PPE - Clean & Decontaminate handling->spill If Spill Occurs disposal 6. Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Rules decon->disposal Final Step spill->disposal Contain & Dispose

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.